Cloricromen
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to parent cpd
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[8-chloro-3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO5/c1-5-22(6-2)11-10-15-13(4)14-8-9-16(26-12-17(23)25-7-3)18(21)19(14)27-20(15)24/h8-9H,5-7,10-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNNRVJJLAVVTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC)Cl)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048373 | |
| Record name | Cloricromen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68206-94-0 | |
| Record name | Cloricromen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68206-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloricromen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068206940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloricromen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13367 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cloricromen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cloricromene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLORICROMEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9454PE93C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Cloricromen in Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cloricromen is a coumarin-derivative drug with significant antiplatelet and vasodilatory properties. Its primary mechanism of action in inhibiting platelet aggregation is the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels through the inhibition of phosphodiesterase (PDE). This guide provides a detailed examination of the molecular pathways involved, a summary of its effects on platelet function, protocols for key experimental assays, and a review of the available quantitative data.
Core Mechanism of Action: The cAMP Signaling Pathway
The anti-aggregatory effect of this compound is centered on its ability to modulate the cAMP signaling cascade within platelets. Under normal physiological conditions, intracellular cAMP levels are kept low by the hydrolytic activity of phosphodiesterases (PDEs), particularly the cAMP-specific PDE3 isoform, which is crucial for maintaining platelet readiness for activation.[1]
This compound acts as a potent inhibitor of these phosphodiesterases.[2] By blocking PDE activity, this compound prevents the degradation of cAMP to adenosine monophosphate (AMP). The resulting accumulation of intracellular cAMP leads to the activation of its primary effector, Protein Kinase A (PKA).[3][4]
Activated PKA subsequently phosphorylates a variety of downstream protein targets that collectively act to suppress platelet activation and aggregation.[5] Key PKA substrates and their inhibitory functions include:
-
Vasodilator-Stimulated Phosphoprotein (VASP): PKA-mediated phosphorylation of VASP is a critical step in platelet inhibition. Phosphorylated VASP is involved in modulating actin dynamics and plays a key role in preventing the conformational activation of the integrin αIIbβ3 (also known as GPIIb/IIIa) receptor. This receptor is the final common pathway for platelet aggregation, as its activation is required for binding fibrinogen, which bridges adjacent platelets.
-
Calcium (Ca²⁺) Mobilization Inhibition: Elevated cAMP levels, through PKA, inhibit the release of Ca²⁺ from the dense tubular system into the cytoplasm. A rise in cytoplasmic Ca²⁺ is a critical activating signal for numerous downstream processes, including granule secretion and the activation of calmodulin-dependent kinases. This compound has been shown to consistently inhibit cytoplasmic Ca²⁺ flux following agonist stimulation.
-
RhoA Inhibition: PKA can phosphorylate and inhibit the RhoA signaling pathway. The RhoA pathway is essential for inducing and maintaining platelet shape change and is involved in the inhibition of myosin light chain phosphatase, thereby promoting the phosphorylation of myosin light chain (MLC) required for platelet contraction.
The overall effect is a powerful suppression of platelet reactivity to a wide range of agonists, including adenosine diphosphate (ADP), collagen, thrombin, and adrenaline.
Signaling Pathway Diagram
Caption: Mechanism of Action of this compound in Platelets.
Quantitative Data on Anti-Platelet Activity
While multiple studies confirm that this compound exerts a dose-dependent inhibitory effect on platelet aggregation, specific half-maximal inhibitory concentration (IC50) values are not consistently reported in the available literature. The following table summarizes the effective concentrations used in key in vitro and ex vivo studies.
| Drug/Agonist | Concentration(s) Used | Assay Type | Effect Observed | Citation |
| This compound | 5-30 µM | Washed Human Platelets | Dose-dependent inhibition of thrombin-induced platelet aggregation. | |
| This compound | 5 µM | Washed Human Platelets | Potentiated the anti-aggregatory effect of iloprost (0.2 nM) and sodium nitroprusside (1 µM). | |
| This compound | 1-1000 µg/kg/min (infusion) | Ex vivo Rabbit Platelets | Dose-dependent inhibition of platelet aggregation induced by ADP and collagen. | |
| Agonists | ||||
| ADP | 2 µM | Aequorin-loaded Human Platelets | Aggregation and Ca²⁺ movement were dose-dependently inhibited by this compound. | |
| ADP + Adrenaline | 2 µM ADP + 10 µM Adrenaline | Aequorin-loaded Human Platelets | Synergistic aggregation and Ca²⁺ movement were dose-dependently inhibited by this compound. | |
| Collagen | Not specified | Whole Blood / Washed Platelets | Aggregation, ATP secretion, and Ca²⁺ flux were consistently inhibited by oral this compound. | |
| Thrombin | Not specified | Washed Human Platelets | Aggregation was inhibited by this compound (5-30 µM). |
Note: The inhibitory activity of this compound was observed to be considerably stronger when platelet aggregation was induced by collagen compared to ADP.
Experimental Protocols
The evaluation of this compound's antiplatelet activity relies on standardized hematological assays. The most common method cited is Light Transmission Aggregometry (LTA).
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet function in vitro. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
4.1.1 Materials
-
Freshly drawn human whole blood
-
Anticoagulant: 3.2% or 3.8% Sodium Citrate
-
Plastic or polypropylene tubes and pipettes
-
Light Transmission Aggregometer with cuvettes and stir bars
-
Agonists: ADP, Collagen, Thrombin, etc.
-
This compound (or other test inhibitor) dissolved in appropriate vehicle (e.g., DMSO, saline)
-
Saline solution
4.1.2 Methodology
-
Blood Collection: Collect whole blood via clean venipuncture into sodium citrate tubes (ratio of 9 parts blood to 1 part citrate). The first few mL of blood should be discarded to avoid tissue factor contamination. Samples should be kept at room temperature and processed within 1-4 hours.
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake off. Carefully aspirate the supernatant (PRP) and transfer it to a clean polypropylene tube.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000-2500 x g) for 15-20 minutes. The resulting supernatant is the PPP, which is used to set the 100% light transmission baseline.
-
Assay Procedure:
-
Pipette the required volume of PRP (e.g., 250-450 µL) into an aggregometer cuvette containing a magnetic stir bar.
-
Place a cuvette with PPP in the reference well of the aggregometer to calibrate 100% light transmission.
-
Place the PRP-containing cuvette in the sample well to set the 0% transmission baseline. Allow the sample to equilibrate at 37°C for 1-5 minutes with stirring.
-
Add a small volume of the this compound solution (at desired final concentration) or its vehicle control to the PRP. Incubate for a specified period (e.g., 1-5 minutes).
-
Initiate aggregation by adding a specific concentration of a platelet agonist (e.g., ADP, collagen).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) until the aggregation curve reaches a plateau.
-
-
Data Analysis: The primary endpoint is the maximum percentage of aggregation. Inhibition is calculated relative to the vehicle control.
Experimental Workflow Diagram
Caption: Standard workflow for a Light Transmission Aggregometry (LTA) experiment.
Conclusion
This compound is an effective inhibitor of platelet aggregation, acting through a well-defined intracellular signaling pathway. Its core mechanism involves the inhibition of phosphodiesterase, leading to an accumulation of cAMP and subsequent activation of PKA. This kinase-driven phosphorylation cascade ultimately suppresses key platelet activation events, including calcium mobilization and integrin αIIbβ3 activation, thus preventing the formation of platelet aggregates. The drug demonstrates efficacy against a range of physiological agonists, highlighting its potential as a broad-spectrum antiplatelet agent. Further research to elucidate precise IC50 values across different agonists would be beneficial for refining its pharmacological profile.
References
- 1. Cloricromene inhibits the activation of human platelets by ADP alone or in combination with adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP induces partial platelet aggregation without shape change and potentiates collagen-induced aggregation in the absence of Galphaq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet aggregation, ATP release and cytoplasmic Ca2+ movement: the effects of cloricromene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloricromene synergizes with antiplatelet drugs and nitric oxide-like factor derived from rat peritoneal polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Cloricromen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cloricromen, a coumarin derivative, has demonstrated notable anti-inflammatory properties in preclinical studies. This technical guide provides a comprehensive overview of the existing scientific literature on the anti-inflammatory mechanisms of this compound. The primary mechanism of action appears to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This inhibition leads to a downstream reduction in the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). This document collates the available quantitative data, details the experimental protocols from key studies, and provides visualizations of the implicated signaling pathways and experimental workflows to support further research and development of this compound as a potential anti-inflammatory agent.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. This compound, a synthetic coumarin derivative, has been investigated for its antithrombotic and vasodilatory effects.[1][2] Emerging evidence, however, points towards significant anti-inflammatory potential, making it a compound of interest for therapeutic development in inflammatory conditions. This guide synthesizes the current understanding of this compound's anti-inflammatory properties, focusing on its molecular mechanisms and effects in established preclinical models of inflammation.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The cornerstone of this compound's anti-inflammatory activity is its ability to inhibit the activation of NF-κB.[3] NF-κB is a master regulator of inflammatory gene expression, and its inhibition is a key therapeutic strategy for inflammatory diseases. In a pivotal in vivo study, this compound was shown to block lipopolysaccharide (LPS)-induced NF-κB activation in endotoxin-treated rats.[3] This inhibitory action on NF-κB leads to the suppression of a cascade of downstream inflammatory events.
Effects on Pro-Inflammatory Mediators
By targeting the NF-κB pathway, this compound effectively reduces the expression and production of several key pro-inflammatory mediators.
Inhibition of Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS)
This compound has been shown to inhibit the overproduction of nitric oxide, a potent inflammatory mediator, by suppressing the expression of inducible nitric oxide synthase (iNOS).
Reduction of Pro-inflammatory Cytokines
In an endotoxemia model, this compound treatment led to a decrease in the serum levels of the pro-inflammatory cytokine TNF-α.[3]
Downregulation of Cyclooxygenase-2 (COX-2)
Studies in a rat model of collagen-induced arthritis have demonstrated that this compound can reduce the expression of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. It is important to note that specific IC50 values for COX-1 and COX-2 inhibition by this compound are not currently available in the public literature, which limits the assessment of its selectivity.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from in vivo and in vitro studies on the anti-inflammatory effects of this compound.
| In Vivo Model | Species | Treatment | Key Findings | Reference |
| Endotoxemia | Rat | 2 mg/kg this compound (i.v.) 30 min before LPS | - Inhibition of LPS-induced NF-κB activation- Decreased serum levels of NO and TNF-α- Inhibition of iNOS and TNF-α mRNA expression | |
| Collagen-Induced Arthritis | Rat | 10 mg/kg this compound (i.p. daily) | - Delayed onset of clinical signs of arthritis- Improved histological status of joints- Markedly reduced immunohistochemical staining for iNOS, COX-2, nitrotyrosine, and PARS |
| In Vitro Model | Cell Line | Treatment | Key Findings | Reference |
| LPS-stimulated macrophages | Murine J774 | 2, 20, or 200 µM this compound | - Dose-dependent inhibition of nitrite (NO2-) production- Maximum inhibition (84%) with 200 µM pre-treatment for 6h |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key preclinical studies that have investigated the anti-inflammatory properties of this compound.
In Vivo Endotoxemia Model in Rats
-
Objective: To investigate the effect of this compound on LPS-induced inflammation and NF-κB activation in vivo.
-
Animal Model: Male Wistar rats.
-
Induction of Endotoxemia: Intravenous (i.v.) injection of lipopolysaccharide (LPS) from Salmonella typhosa at a dose of 2 mg/kg.
-
Treatment: this compound was administered intravenously at a dose of 2 mg/kg, 30 minutes prior to the LPS injection.
-
Assessments:
-
NF-κB Activation: Electrophoretic mobility shift assay (EMSA) on nuclear extracts from tissues.
-
Serum NO and TNF-α Levels: Griess reaction for nitrites and an immunoassay for TNF-α.
-
iNOS and TNF-α mRNA Expression: Reverse transcription-polymerase chain reaction (RT-PCR) on tissue homogenates.
-
In Vivo Collagen-Induced Arthritis Model in Rats
-
Objective: To evaluate the therapeutic effect of this compound on chronic inflammation in a model of rheumatoid arthritis.
-
Animal Model: Lewis rats.
-
Induction of Arthritis: Intradermal injection of an emulsion of bovine type II collagen and complete Freund's adjuvant (CFA) at the base of the tail on day 0, followed by a booster injection on day 21.
-
Treatment: this compound was administered intraperitoneally (i.p.) at a dose of 10 mg/kg daily, starting from the onset of arthritis (day 23).
-
Assessments:
-
Clinical Signs: Evaluation of paw swelling and erythema.
-
Histopathology: Histological examination of knee and paw joints for signs of inflammation and tissue damage.
-
Immunohistochemistry: Staining of joint tissues for iNOS, COX-2, nitrotyrosine, and poly (ADP-ribose) synthetase (PARS).
-
In Vitro LPS-Stimulated Macrophage Assay
-
Objective: To determine the direct inhibitory effect of this compound on NO production in macrophages.
-
Cell Line: Murine macrophage cell line J774.
-
Stimulation: Lipopolysaccharide (LPS) at a concentration of 10 µg/mL.
-
Treatment: this compound was added to the cell culture at concentrations of 2, 20, or 200 µM. In a time-course experiment, 200 µM this compound was added 6 hours before, at the same time as, or 6 hours after LPS stimulation.
-
Assessment: Measurement of nitrite (NO2-) concentration in the culture supernatant using the Griess reagent as an indicator of NO production.
Other Anti-Inflammatory and Related Properties
Antioxidant Activity
Inhibition of Leukocyte Infiltration
In a model of myocardial ischemia, this compound demonstrated cardioprotective effects by inhibiting leukocyte infiltration. Detailed protocols of leukocyte migration or transendothelial migration assays specifically evaluating this compound are not yet published.
Enhancement of Endothelial Function
This compound may also contribute to vascular health by enhancing endothelial function through an increase in the bioavailability of nitric oxide (NO). This suggests a potential role in modulating vascular inflammation.
Clinical Data
A thorough review of the scientific literature did not yield any results from clinical trials specifically designed to evaluate the anti-inflammatory properties of this compound in human subjects. The available data is limited to preclinical in vitro and in vivo studies.
Conclusion and Future Directions
The existing preclinical evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB signaling pathway. Its ability to downregulate key inflammatory mediators such as iNOS, COX-2, and TNF-α in relevant animal models of inflammation highlights its therapeutic potential.
However, for a comprehensive understanding and to advance the clinical development of this compound as an anti-inflammatory agent, further research is warranted in the following areas:
-
Determination of COX-1/COX-2 Selectivity: Quantifying the IC50 values for both COX isoforms is crucial to predict the potential for gastrointestinal and cardiovascular side effects.
-
Elucidation of the Precise NF-κB Inhibitory Mechanism: Further studies are needed to identify the specific molecular target of this compound within the NF-κB pathway (e.g., IKKβ inhibition, prevention of p65 nuclear translocation).
-
Quantitative Assessment of Antioxidant and Anti-leukocyte Migration Effects: Standardized assays should be employed to quantify these properties.
-
Clinical Investigation: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound for the treatment of inflammatory diseases in humans.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the further exploration of this compound's anti-inflammatory potential. The promising preclinical data, coupled with a clear mechanism of action, positions this compound as a compelling candidate for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Cardioprotective Agent: A Technical Chronicle of Cloricromen's Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cloricromen, a coumarin derivative also known as AD-6, has been the subject of investigation for its antithrombotic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and developmental history of this compound, detailing its synthesis, mechanism of action, and key preclinical and clinical findings. The document summarizes quantitative data in structured tables, elucidates experimental protocols for pivotal studies, and presents mandatory visualizations of signaling pathways and experimental workflows using the DOT language for Graphviz. This in-depth resource is intended to serve as a core reference for researchers and professionals in the field of drug development.
Discovery and Developmental History
The development of this compound can be traced back to the research efforts of Fidia S.p.A., an Italian pharmaceutical company. The invention of this compound is attributed to Francesco Della Valle, as evidenced by patents assigned to the company. The primary aim of its development was to create a novel agent for the prevention and management of thromboembolic disorders, leveraging a multi-faceted mechanism of action that includes potent inhibition of platelet aggregation and vasodilatory effects.[1]
While a detailed public timeline of its development is not extensively documented, the progression of this compound through preclinical and clinical studies indicates a systematic evaluation of its therapeutic potential. Research institutions globally have shown interest in its multifaceted effects, from improving blood flow to mitigating ischemic conditions.[1] Clinical trials have explored its efficacy and safety profile, with the drug reaching at least Phase II of clinical development.[2] this compound has been marketed under trade names such as Effidone and Thrombocid.[1]
Chemical Synthesis
The synthesis of this compound is a multi-step process involving the formation of a coumarin core followed by subsequent modifications. A general synthetic route is described as follows:
-
Alkylation of Ethyl Acetoacetate: The synthesis begins with the base-catalyzed alkylation of ethyl acetoacetate with 2-chlorotriethylamine.
-
Formation of 2-Chlororesorcinol: In a separate pathway, resorcinol undergoes disulfonation with sulfuric acid, followed by chlorination with potassium chlorate to yield 5-chloro-4,6-dihydroxybenzene-1,3-disulfonic acid. The sulfonate groups are then removed in dilute acid to produce 2-chlororesorcinol.
-
Condensation Reaction: An acid-catalyzed condensation reaction between the product from step 1 and 2-chlororesorcinol forms the coumarin intermediate.
-
Ether Formation: The final step involves an ether formation at the phenolic hydroxyl group of the intermediate with ethyl bromoacetate to complete the synthesis of this compound.[3]
Mechanism of Action
This compound exerts its therapeutic effects through a combination of antiplatelet, anti-inflammatory, and vasodilatory actions.
Antiplatelet Activity
The primary mechanism of this compound's antiplatelet effect is the inhibition of platelet aggregation. It achieves this through multiple pathways:
-
Inhibition of Phosphodiesterase (PDE): this compound is suggested to inhibit phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels within platelets. Elevated cAMP levels inhibit the release of granules that promote aggregation.
-
Inhibition of Thromboxane A2 (TXA2): The drug also acts by inhibiting the action of thromboxane A2, a potent promoter of platelet aggregation and vasoconstriction.
These actions collectively reduce the propensity for clot formation. Studies have shown that this compound causes a dose-dependent reduction in platelet aggregation and cytoplasmic Ca2+ movements induced by agonists such as ADP and adrenaline.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. A key aspect of this is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB). By blocking the activation of NF-κB, this compound suppresses the expression of downstream pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and inducible Nitric Oxide Synthase (iNOS). This was observed in in vivo studies where this compound reversed the effects of lipopolysaccharide (LPS)-induced endotoxemia in rats.
Vasodilatory Effects
In addition to its other properties, this compound exhibits vasodilatory effects, contributing to the widening of blood vessels. This action enhances blood flow and reduces vascular resistance, which is beneficial in ischemic conditions.
Quantitative Data
Table 1: Preclinical Efficacy of this compound
| Model | Species | Dose | Effect | Reference |
| LPS-induced Endotoxemia | Rat | 2 mg/kg i.v. | Reversed vascular hyporeactivity, decreased serum NO and TNF-α levels, inhibited NF-κB activation. | |
| LPS-induced Antidipsogenic Effect | Rat | 1 and 2 mg/kg i.v. | Abolished the inhibition of water intake induced by LPS. |
Table 2: Clinical Trial Data for this compound
| Study Type | Population | Dose | Key Findings | Reference |
| Placebo-controlled, double-blind, randomized, cross-over | 24 Healthy Volunteers | 100mg twice a day for 7 days | Consistent inhibition of ADP and collagen-induced platelet aggregation and ATP release in whole blood. Inhibition of Ca2+ flux. |
Experimental Protocols
Platelet Aggregation Assay (General Protocol)
This protocol describes a general method for assessing platelet aggregation, which would be a key assay in the development of this compound.
Objective: To measure the ability of a compound to inhibit platelet aggregation induced by various agonists.
Materials:
-
Human or animal blood collected in citrate anticoagulant.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonists (e.g., ADP, collagen, thrombin).
-
Test compound (this compound) at various concentrations.
-
Platelet aggregometer.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
-
Assay:
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate a sample of PRP with the test compound or vehicle control for a specified time at 37°C.
-
Add a platelet agonist to initiate aggregation.
-
Record the change in light transmission for a set period.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits platelet aggregation by 50%.
-
NF-κB Electrophoretic Mobility Shift Assay (EMSA) (General Protocol)
This protocol outlines a general method for detecting NF-κB activation, a crucial experiment for understanding this compound's anti-inflammatory mechanism.
Objective: To determine if a compound can inhibit the activation and DNA binding of NF-κB in cells stimulated with an inflammatory agent.
Materials:
-
Cell line (e.g., macrophages).
-
Inflammatory stimulus (e.g., LPS).
-
Test compound (this compound).
-
Nuclear extraction buffers.
-
Oligonucleotide probe containing the NF-κB binding sequence, labeled with a detectable marker (e.g., biotin or radioisotope).
-
Polyacrylamide gel electrophoresis (PAGE) equipment.
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control.
-
Stimulate the cells with LPS to induce NF-κB activation.
-
-
Nuclear Extract Preparation:
-
Harvest the cells and isolate the nuclear proteins using a nuclear extraction kit or established protocols.
-
-
Binding Reaction:
-
Incubate the nuclear extracts with the labeled NF-κB probe.
-
-
Electrophoresis:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
-
Detection:
-
Transfer the separated complexes to a membrane and detect the labeled probe using an appropriate method (e.g., chemiluminescence or autoradiography).
-
-
Data Analysis:
-
A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex. A reduction in the shifted band in the presence of the test compound indicates inhibition of NF-κB activation.
-
Signaling Pathways and Experimental Workflows
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Experimental Workflow for Assessing this compound's Dual Activity
Caption: Experimental workflow for evaluating this compound's dual activity.
Conclusion
This compound is a promising coumarin derivative with a well-defined dual mechanism of action targeting both platelet aggregation and inflammation. Its development, pioneered by Fidia S.p.A., has demonstrated its potential in preclinical and early-phase clinical studies for the management of thromboembolic and inflammatory conditions. The data summarized in this guide, along with the detailed experimental frameworks, provide a solid foundation for further research and development of this and similar multi-target therapeutic agents. The unique profile of this compound, combining antithrombotic and anti-inflammatory effects, warrants continued investigation to fully elucidate its therapeutic benefits.
References
Cloricromen's Role in Thromboembolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cloricromen is a coumarin derivative with significant potential in the management of thromboembolic disorders. Its primary mechanism of action centers on the inhibition of platelet aggregation, a critical step in thrombus formation. This technical guide provides a comprehensive overview of the existing research on this compound, detailing its mechanism of action, summarizing available quantitative data, outlining key experimental protocols, and visualizing the involved biological pathways. While promising, it is evident that further research is required to fully elucidate its quantitative pharmacological profile and clinical efficacy.
Introduction
Thromboembolic disorders, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. Platelet activation and aggregation are central to the pathophysiology of these conditions, making antiplatelet agents a cornerstone of antithrombotic therapy. This compound has emerged as a compound of interest due to its demonstrated ability to inhibit platelet function. This document serves as an in-depth technical resource for professionals in the field of thrombosis research and drug development, consolidating the current understanding of this compound's role and mechanism of action.
Mechanism of Action
This compound exerts its antithrombotic effects through a multi-faceted inhibition of platelet activation and aggregation. The primary mechanisms identified in the literature include the inhibition of thromboxane A2 (TXA2) synthesis and the modulation of intracellular signaling pathways through the inhibition of phosphodiesterase (PDE).
Inhibition of Thromboxane A2 Synthesis
Phosphodiesterase Inhibition and Cyclic AMP Enhancement
This compound is also reported to act as a phosphodiesterase inhibitor. Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that inhibits platelet activation. By inhibiting PDE, this compound leads to an increase in intracellular cAMP levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentration and the inhibition of platelet aggregation and granule release.
Attenuation of Intracellular Calcium Mobilization
A rise in intracellular calcium is a critical signal for platelet activation, triggering shape change, granule secretion, and aggregation. This compound has been shown to inhibit the mobilization of intracellular calcium in platelets following stimulation by agonists such as ADP and collagen. This effect is likely a downstream consequence of the increased cAMP levels mediated by PDE inhibition.
Quantitative Data
The available literature provides some quantitative data on the effects of this compound, primarily from in vitro and ex vivo studies, as well as one clinical trial in healthy volunteers. However, specific IC50 values and detailed human pharmacokinetic data are not extensively reported.
Table 1: In Vitro and Ex Vivo Effects of this compound on Platelet Aggregation
| Agonist | System | This compound Concentration | Observed Effect | Citation |
| ADP | Whole Blood | Not specified (oral admin) | Consistent inhibition of aggregation | [1] |
| Collagen | Whole Blood | Not specified (oral admin) | Consistent inhibition of aggregation | [1] |
| ADP (2 µM) | Aequorin-loaded platelets | Dose-dependent | Reduction in platelet aggregation and cytoplasmic Ca2+ movements | [2] |
| ADP (2 µM) + Adrenaline (10 µM) | Aequorin-loaded platelets | Dose-dependent | Reduction in platelet aggregation and cytoplasmic Ca2+ movements | [2] |
| Thrombin | Platelets | 5-30 µM | Inhibition of platelet aggregation | [3] |
Table 2: Clinical Trial of this compound in Healthy Volunteers
| Study Design | Participants | Dosage | Duration | Key Findings | Citation |
| Placebo-controlled, double-blind, randomized, cross-over | 24 healthy volunteers | 100 mg twice daily | 7 days | Significant antiplatelet activity observed in whole blood. Inhibition of aggregation and ATP secretion induced by ADP and collagen. Inhibition of Ca2+ flux. |
Note: Specific percentage inhibition values were not detailed in the available abstract.
Experimental Protocols
Detailed experimental protocols for the studies specifically investigating this compound are not fully available in the public domain. However, based on the methodologies described in the cited literature, the following general protocols are representative of the techniques used to assess the effects of this compound.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Blood Collection: Whole blood is drawn from healthy, consenting donors who have abstained from antiplatelet medications. Blood is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP. The upper layer of PRP is carefully collected. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation step and is used to set the 100% aggregation baseline.
-
Platelet Count Adjustment: The platelet count in the PRP is standardized (e.g., to 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregation Measurement:
-
PRP is placed in a cuvette with a magnetic stir bar in a light transmission aggregometer at 37°C.
-
A baseline is established.
-
This compound (at various concentrations) or a vehicle control is added and incubated for a specified time.
-
A platelet agonist (e.g., ADP, collagen, thrombin) is added to induce aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
Measurement of Intracellular Calcium Concentration
-
Platelet Loading with a Fluorescent Calcium Indicator: Washed platelets are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM). The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the dye inside the platelets.
-
Fluorometric Measurement:
-
The dye-loaded platelets are placed in a fluorometer cuvette at 37°C.
-
This compound or a vehicle is added and incubated.
-
A platelet agonist is added to stimulate an increase in intracellular calcium.
-
The change in fluorescence intensity is measured at specific excitation and emission wavelengths. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration, which minimizes the effects of uneven dye loading and photobleaching.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound's antiplatelet action and a typical experimental workflow for its evaluation.
References
- 1. Platelet aggregation, ATP release and cytoplasmic Ca2+ movement: the effects of cloricromene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloricromene inhibits the activation of human platelets by ADP alone or in combination with adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloricromene synergizes with antiplatelet drugs and nitric oxide-like factor derived from rat peritoneal polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Cloricromene in Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets of cloricromene, a semi-synthetic coumarin derivative, and its impact on various cellular pathways. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. This document delves into the anti-platelet and anti-inflammatory mechanisms of cloricromene, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.
Core Molecular Targets and Cellular Effects
Cloricromene exerts its pharmacological effects through a multi-targeted approach, primarily impacting pathways involved in platelet aggregation and inflammation. Its principal molecular targets and cellular consequences are summarized below.
Inhibition of Platelet Aggregation
Cloricromene is a potent inhibitor of platelet activation and aggregation. It has been shown to dose-dependently reduce platelet aggregation induced by various agonists, including adenosine diphosphate (ADP), collagen, adrenaline, and thrombin[1][2][3][4]. This inhibitory action is crucial for its antithrombotic properties. The underlying mechanisms include:
-
Reduction of Cytoplasmic Calcium (Ca2+) Mobilization: Cloricromene administration leads to a decrease in cytoplasmic Ca2+ movements in platelets upon stimulation[1].
-
Inhibition of ATP Release: The secretion of ATP from platelets, a key step in the amplification of the aggregation cascade, is consistently inhibited by cloricromene.
-
Synergistic Effects: Cloricromene demonstrates synergistic antiplatelet activity when combined with other antiplatelet agents like iloprost (a prostacyclin analogue) and nitric oxide (NO)-releasing compounds such as sodium nitroprusside.
The anti-aggregatory activity of cloricromene appears to be mediated through a mechanism that is distinct from or supplementary to the inhibition of cyclooxygenase (COX) enzymes.
Anti-inflammatory and Immunomodulatory Activities
Cloricromene exhibits significant anti-inflammatory properties by targeting key mediators and signaling pathways in the inflammatory response.
-
Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production: A primary anti-inflammatory mechanism of cloricromene is the inhibition of TNF-α release. In rat macrophages stimulated with lipopolysaccharide (LPS), cloricromene inhibits TNF-α production at a pre-transcriptional level by downregulating TNF-α mRNA expression. This effect is attributed to the inhibition of the NF-κB signaling pathway. This inhibitory action on TNF-α has been shown to be beneficial in experimental models of endotoxin shock and periodontitis.
-
Modulation of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): In a rat model of collagen-induced arthritis, treatment with cloricromene resulted in a marked reduction in the expression of both COX-2 and iNOS in inflamed joint tissues.
-
Inhibition of Leukocyte Functions: Cloricromene has been observed to inhibit several functions of polymorphonuclear leukocytes (PMNs), including the generation of free radicals. This contributes to its protective effects in ischemia-reperfusion injury models. It also reduces leukocyte infiltration into tissues.
Quantitative Data on Cloricromene's Activity
The following tables summarize the available quantitative data on the inhibitory effects of cloricromene.
| Parameter | Stimulus | System | IC50 Value | Reference |
| TNF-α Release | Lipopolysaccharide (LPS) | Rat Macrophages | 5.9 ± 0.8 µM | |
| Free Radical Generation | f-MLP + Cytochalasin B | Human Washed PMNs | < 36 µM | |
| Free Radical Generation | Opsonized Zymosan | Human Washed PMNs | < 36 µM | |
| Free Radical Generation | Phorbol Myristate Acetate (PMA) | Human Washed PMNs | < 36 µM | |
| Lysosomal Release (β-glucuronidase) | f-MLP + Cytochalasin B | Human Washed PMNs | > 100 µM | |
| Phagocytosis | Opsonized Zymosan | Human Washed PMNs | > 100 µM |
Table 1: In Vitro Inhibitory Concentrations (IC50) of Cloricromene
| Agonist(s) | Effect Measured | System | Observations | Reference |
| ADP (2 µM) | Platelet Aggregation & Cytoplasmic Ca2+ | Human Platelets | Dose-dependent reduction | |
| ADP (2 µM) + Adrenaline (10 µM) | Platelet Aggregation & Cytoplasmic Ca2+ | Human Platelets | Dose-dependent reduction | |
| ADP | Platelet Aggregation & ATP Secretion | Human Whole Blood | Consistent inhibition after oral administration | |
| Collagen | Platelet Aggregation & ATP Secretion | Human Whole Blood | Consistent inhibition after oral administration | |
| Thrombin | Platelet Aggregation | Human Platelets | Inhibition at 5-30 µM | |
| Collagen | Ex vivo Platelet Aggregation | Rabbit | Dose-dependent inhibition (1-1000 µg/kg/min) | |
| ADP | Ex vivo Platelet Aggregation | Rabbit | Weaker inhibition compared to collagen |
Table 2: Effects of Cloricromene on Platelet Aggregation
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key cellular pathways modulated by cloricromene.
Caption: Inhibition of the NF-κB pathway by Cloricromene.
References
- 1. Cloricromene inhibits the activation of human platelets by ADP alone or in combination with adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet aggregation, ATP release and cytoplasmic Ca2+ movement: the effects of cloricromene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloricromene synergizes with antiplatelet drugs and nitric oxide-like factor derived from rat peritoneal polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissociation of the anti-ischaemic effects of cloricromene from its anti-platelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cloricromen in In Vivo Rabbit Models of Myocardial Ischemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cloricromen, a coumarin derivative devoid of anticoagulant activity, has demonstrated significant cardioprotective effects in preclinical studies. In in vivo rabbit models of myocardial ischemia and reperfusion injury, this compound has been shown to reduce infarct size, mitigate oxidative stress, and preserve myocardial tissue integrity. These application notes provide a comprehensive overview of the key quantitative findings and detailed experimental protocols from these studies, intended to guide further research and development of this compound as a potential therapeutic agent for ischemic heart disease.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in rabbit models of myocardial ischemia.
Table 1: Effect of this compound on Myocardial Infarct Size
| Treatment Group | N | Administration Protocol | Infarct Size (% of Risk Zone) | Reference |
| Vehicle (Saline) | 11 | Infusion throughout ischemia and reperfusion | 45.0 ± 4.0 | [1] |
| This compound (IR) | 9 | 8 µg/kg/min infusion from onset of ischemia | 25.0 ± 3.0 | [1] |
| This compound (R-5) | 9 | 8 µg/kg/min infusion starting 5 min before reperfusion | 28.0 ± 4.0 | [1] |
| This compound (RB-5) | 11 | 300 µg/kg bolus 5 min before reperfusion, then 8 µg/kg/min infusion | 24.0 ± 3.0* | [1] |
| This compound (R+30) | 9 | 8 µg/kg/min infusion starting 30 min after reperfusion | 42.0 ± 5.0 | [1] |
*p < 0.05 vs. Vehicle
Table 2: Effect of this compound on Myocardial Oxidative Stress (Chemiluminescence)
| Treatment Group | N | Biopsy Timing | Chemiluminescence (cpm/mg protein) | Reference |
| Placebo | 10 | 10 min into occlusion | 7100 ± 1300 | |
| Placebo | 10 | 10 min into reperfusion | 14900 ± 2300 | |
| This compound (6.2 µg/kg/min) | 10 | 10 min into occlusion | 5900 ± 900 | |
| This compound (6.2 µg/kg/min) | 10 | 10 min into reperfusion | 6100 ± 900 (NS vs. occlusion) | |
| Placebo (Anterior Wall) | 10 | 20 min into reperfusion | 18,017 ± 1,956 | |
| Placebo (Posterior Wall) | 10 | 20 min into reperfusion | 8,583 ± 918 | |
| This compound (3.6 µg/kg/min) (Anterior Wall) | 10 | 20 min into reperfusion | 7,767 ± 992 | |
| This compound (3.6 µg/kg/min) (Posterior Wall) | 10 | 20 min into reperfusion | 8,333 ± 832 (NS vs. posterior placebo) |
Table 3: Effect of this compound on Myocardial Mitochondrial Integrity
| Treatment Group | Ischemia Duration | Reperfusion Duration | Observation | Reference |
| Placebo | 30 min | 10 min | Lower percentage of normal mitochondria during ischemia (p < 0.0001) and increased severely damaged mitochondria on reperfusion (p < 0.0001). | |
| This compound (6.2 µg/kg/min) | 30 min | 10 min | Preservation of myocyte architecture and mitochondrial integrity. | |
| Placebo | 50 min | 20 min | Irreversible myocyte injury, infarction, and mitochondrial damage. | |
| This compound (3.6 µg/kg/min) | 50 min | 20 min | General preservation of myocyte architecture or minor signs of injury. |
Experimental Protocols
Rabbit Model of Myocardial Ischemia-Reperfusion
This protocol outlines the surgical procedure to induce a controlled myocardial infarction in rabbits, a widely used model for studying the pathophysiology of ischemic heart disease and for evaluating the efficacy of cardioprotective agents.
Materials:
-
New Zealand White rabbits (2.5-3.5 kg)
-
Anesthetics (e.g., ketamine, xylazine, isoflurane)
-
Surgical instruments for thoracotomy
-
Ventilator
-
ECG monitoring equipment
-
Suture material (e.g., 4-0 silk)
-
Intravenous catheters
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rabbit and maintain a surgical plane of anesthesia throughout the procedure. Intubate the animal and provide mechanical ventilation.
-
Surgical Preparation: Place the rabbit in a supine position. Shave and sterilize the chest area.
-
Thoracotomy: Perform a left lateral thoracotomy in the fourth intercostal space to expose the heart.
-
Pericardiotomy: Open the pericardium to visualize the left anterior descending (LAD) coronary artery or one of its major branches.
-
Coronary Artery Occlusion: Pass a suture around the selected coronary artery. To induce ischemia, tighten the suture to occlude the artery. Ischemia is typically confirmed by ST-segment elevation on the ECG and regional cyanosis of the myocardium. The duration of occlusion can vary (e.g., 30-60 minutes).
-
Reperfusion: After the ischemic period, release the snare to allow blood flow to resume. Reperfusion is often accompanied by arrhythmias.
-
Closure: Close the chest in layers.
-
Post-operative Care: Provide appropriate analgesic and antibiotic coverage. Monitor the animal closely during recovery.
This compound Administration Protocols
The timing and dosage of this compound administration are critical for its cardioprotective effects. The following protocols have been used in rabbit models:
-
Prophylactic and During Ischemia: Continuous intravenous infusion of this compound (e.g., 8 µg/kg/min) starting at the onset of ischemia and continuing throughout the reperfusion period.
-
Pre-Reperfusion Bolus and Infusion: An intravenous bolus of this compound (e.g., 300 µg/kg) administered 5 minutes before the onset of reperfusion, followed by a continuous infusion (e.g., 8 µg/kg/min) throughout the reperfusion period.
-
Pre-Reperfusion Infusion: Continuous intravenous infusion of this compound (e.g., 8 µg/kg/min) starting 5 minutes before reperfusion and continuing throughout the reperfusion period.
-
Delayed Reperfusion Infusion: Continuous intravenous infusion of this compound (e.g., 8 µg/kg/min) starting 30 minutes after the onset of reperfusion.
-
Continuous Infusion: Continuous intravenous infusion of this compound at varying doses (e.g., 3.6 µg/kg/min or 6.2 µg/kg/min) throughout the experimental period.
Assessment of Myocardial Injury
a) Infarct Size Determination:
-
At the end of the experiment, excise the heart.
-
Cannulate the aorta and perfuse the heart with a saline solution to wash out the blood.
-
Re-occlude the coronary artery at the same location as during the experiment.
-
Perfuse the aorta with a vital dye (e.g., Evans blue) to delineate the area at risk (the non-stained portion).
-
Slice the ventricles into transverse sections.
-
Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes. Viable myocardium will stain red, while the infarcted tissue will remain pale.
-
Quantify the area at risk and the infarct area using planimetry. Express the infarct size as a percentage of the area at risk.
b) Measurement of Oxidative Stress (Chemiluminescence):
-
Obtain myocardial biopsies from the ischemic and non-ischemic (control) regions.
-
Homogenize the tissue in a suitable buffer.
-
Measure chemiluminescence using a luminometer. This technique detects the light emitted from the reaction of reactive oxygen species with a chemiluminescent probe (e.g., lucigenin), providing an index of superoxide radical production.
-
Normalize the chemiluminescence values to the protein content of the homogenate.
Signaling Pathways and Mechanisms of Action
This compound exerts its cardioprotective effects through a multi-faceted mechanism that includes the inhibition of platelet aggregation and leukocyte infiltration, as well as the reduction of oxidative stress.
Proposed Signaling Pathway for this compound's Anti-Platelet and Anti-Leukocyte Effects
Caption: this compound's cardioprotective mechanism.
Experimental Workflow for Evaluating this compound
Caption: Workflow for this compound studies.
Putative Molecular Mechanism of this compound's Anti-inflammatory Action
This compound has been shown to inhibit leukocyte adhesion, a critical step in the inflammatory response following myocardial ischemia. This effect is likely mediated through the modulation of adhesion molecules on the surface of leukocytes, such as β2 integrins.
Caption: this compound's inhibition of leukocyte adhesion.
Conclusion
The data from in vivo rabbit models of myocardial ischemia strongly support the cardioprotective potential of this compound. Its ability to reduce infarct size, limit oxidative stress, and preserve myocardial structure, particularly when administered early in the reperfusion phase, highlights its promise as a therapeutic intervention. The detailed protocols and mechanistic insights provided in these application notes are intended to facilitate further investigation into the clinical translation of this compound for the treatment of acute myocardial infarction.
References
Protocol for Cloricromen Platelet Aggregation Assay: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloricromen is a coumarin derivative that has demonstrated significant antiplatelet and vasodilatory properties. Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels within platelets.[1][2][3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in the inhibition of key platelet activation processes, including intracellular calcium mobilization, granule secretion, and the conformational changes in glycoprotein IIb/IIIa receptors necessary for aggregation.[4][5] Consequently, this compound effectively reduces platelet aggregation induced by various agonists such as adenosine diphosphate (ADP), collagen, and thrombin.
These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for platelet function analysis.
Data Presentation
The inhibitory effect of this compound on platelet aggregation is dose-dependent. The following tables provide a template for summarizing the expected quantitative data from such assays.
Table 1: Effect of this compound on ADP-Induced Platelet Aggregation
| This compound Concentration (µM) | Agonist (ADP) Concentration (µM) | Maximum Aggregation (%) | Inhibition (%) | IC50 (µM) |
| Vehicle Control (0) | 5 | (Value) | 0 | \multirow{5}{*}{[Expected Value]} |
| 1 | 5 | (Value) | (Value) | |
| 5 | 5 | (Value) | (Value) | |
| 10 | 5 | (Value) | (Value) | |
| 30 | 5 | (Value) | (Value) |
Table 2: Effect of this compound on Collagen-Induced Platelet Aggregation
| This compound Concentration (µM) | Agonist (Collagen) Concentration (µg/mL) | Maximum Aggregation (%) | Inhibition (%) | IC50 (µM) |
| Vehicle Control (0) | 2 | (Value) | 0 | \multirow{5}{*}{[Expected Value]} |
| 1 | 2 | (Value) | (Value) | |
| 5 | 2 | (Value) | (Value) | |
| 10 | 2 | (Value) | (Value) | |
| 30 | 2 | (Value) | (Value) |
Table 3: Effect of this compound on Thrombin-Induced Platelet Aggregation
| This compound Concentration (µM) | Agonist (Thrombin) Concentration (U/mL) | Maximum Aggregation (%) | Inhibition (%) | IC50 (µM) |
| Vehicle Control (0) | 0.1 | (Value) | 0 | \multirow{5}{*}{[Expected Value]} |
| 5 | 0.1 | (Value) | (Value) | |
| 10 | 0.1 | (Value) | (Value) | |
| 30 | 0.1 | (Value) | (Value) | |
| 50 | 0.1 | (Value) | (Value) |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Human whole blood from healthy, consenting donors who have not ingested antiplatelet medications for at least two weeks.
-
3.2% or 3.8% sodium citrate anticoagulant tubes.
-
Benchtop centrifuge.
-
Pipettes and sterile polypropylene tubes.
Procedure:
-
Collect whole blood into sodium citrate tubes (9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.
-
Carefully transfer the supernatant (PRP) to a fresh polypropylene tube using a pipette, avoiding disturbance of the buffy coat and red blood cell layers.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000-2500 x g) for 10-15 minutes at room temperature.
-
Collect the supernatant (PPP).
-
If necessary, adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
Protocol 2: this compound Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Materials:
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).
-
Light Transmission Aggregometer with cuvettes and stir bars.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in saline).
-
Platelet agonists: Adenosine diphosphate (ADP), Collagen, Thrombin.
-
Vehicle control (same solvent concentration as the highest this compound dose).
Procedure:
-
Instrument Setup: Set the aggregometer to 37°C.
-
Baseline Calibration:
-
Pipette the required volume of PPP (e.g., 450 µL) into an aggregometer cuvette with a stir bar. Place it in the reference well to set 100% light transmission.
-
Pipette the same volume of PRP into a cuvette with a stir bar and place it in the sample well to set 0% light transmission.
-
-
Incubation:
-
Pipette fresh PRP into a new cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle control to the PRP.
-
Incubate the mixture for a specified time (e.g., 1-5 minutes) at 37°C with stirring (e.g., 900-1200 rpm).
-
-
Induction of Aggregation:
-
Add the platelet agonist (e.g., ADP to a final concentration of 5 µM, collagen to 2 µg/mL, or thrombin to 0.1 U/mL) to the cuvette to induce aggregation.
-
-
Data Recording:
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) until a stable aggregation curve is obtained.
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated based on the change in light transmission relative to the PPP (100%) and PRP (0%) baselines.
-
Calculate the percentage inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value of this compound for each agonist from the dose-response curve.
-
Visualizations
This compound's Mechanism of Action on Platelet Signaling
Caption: this compound inhibits PDE, increasing cAMP and activating PKA, which suppresses platelet activation pathways.
Experimental Workflow for this compound Platelet Aggregation Assay
Caption: Workflow for preparing platelet samples and performing the this compound platelet aggregation assay.
References
- 1. Anti-platelet therapy: phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Phosphodiesterases in Anti-platelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
Application Notes and Protocols for In Vitro Anti-Inflammatory Studies of Cloricromen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anti-inflammatory properties of Cloricromen, a coumarin derivative. The following sections detail the effective dosage and concentration ranges for this compound in cell-based assays, outline key experimental protocols, and illustrate the relevant biological pathways.
Summary of In Vitro Anti-Inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various in vitro models. Its primary mechanisms of action include the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This activity is linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Quantitative Data on this compound Dosage
The effective in vitro concentrations of this compound for observing anti-inflammatory effects are summarized in the tables below. These values are derived from studies using macrophage cell lines, which are key players in the inflammatory response.
Table 1: Inhibition of Nitric Oxide (NO) Production by this compound in J774 Macrophages
| This compound Concentration | Inhibition of NO₂⁻ Production | Cell Line | Inflammatory Stimulus |
| 2 µM | Concentration-dependent | J774 (murine macrophages) | Lipopolysaccharide (LPS) (100 ng/ml) |
| 20 µM | Concentration-dependent | J774 (murine macrophages) | Lipopolysaccharide (LPS) (100 ng/ml) |
| 200 µM | 84.0 ± 8.0% (Maximum) | J774 (murine macrophages) | Lipopolysaccharide (LPS) (100 ng/ml) |
Data sourced from a study on the inhibition of nitric oxide synthase induction by this compound.[1]
Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Release by this compound
| Parameter | Value | Cell Type | Inflammatory Stimulus |
| IC₅₀ | 5.9 ± 0.8 µM | Rat Macrophages | Lipopolysaccharide (LPS) |
| Non-toxic Concentration | Up to 500 µM | Rat Macrophages | Not Applicable |
IC₅₀ represents the half-maximal inhibitory concentration. Data indicates a pre-transcriptional inhibitory mechanism.[2]
Table 3: Antiplatelet Activity of this compound
| This compound Concentration | Effect | Model System |
| 5-30 µM | Inhibition of thrombin-induced platelet aggregation | Human Platelets |
| 5 µM | Potentiation of anti-aggregatory effects of iloprost and sodium nitroprusside | Human Platelets |
These findings suggest that this compound also possesses antiplatelet properties, which can be relevant in inflammatory conditions.[3][4]
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are based on the experimental setups used in the cited literature.
Protocol 1: Determination of Nitric Oxide (NO) Production in Macrophages
This protocol is for assessing the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
J774 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium (e.g., DMEM) with supplements
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed J774 macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 2, 20, and 200 µM). For maximal inhibition, this compound can be added 6 hours prior to LPS stimulation.[1]
-
Inflammatory Stimulation: Add LPS to a final concentration of 100 ng/ml to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Protocol 2: Measurement of TNF-α Release from Macrophages
This protocol details the procedure to quantify the inhibitory effect of this compound on TNF-α secretion from LPS-stimulated macrophages.
Materials:
-
Rat primary macrophages or a suitable macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kit for rat TNF-α
Procedure:
-
Cell Seeding and Adherence: Plate the macrophages in a suitable culture vessel and allow them to adhere.
-
Treatment: Treat the cells with a range of this compound concentrations to determine the IC₅₀ value.
-
Stimulation: Induce an inflammatory response by adding LPS.
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
Protocol 3: Assessment of NF-κB Activation
This protocol provides a general workflow to investigate the effect of this compound on the activation of the NF-κB pathway.
Materials:
-
Macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Reagents for nuclear and cytoplasmic protein extraction
-
Antibodies for Western blotting (e.g., anti-p65, anti-IκBα)
-
Reagents for Electrophoretic Mobility Shift Assay (EMSA)
Procedure:
-
Cell Treatment: Treat macrophages with this compound followed by stimulation with LPS.
-
Protein Extraction: Prepare nuclear and cytoplasmic extracts from the cells.
-
Western Blotting:
-
Analyze the cytoplasmic extracts for the degradation of IκBα.
-
Analyze the nuclear extracts for the translocation of the p65 subunit of NF-κB.
-
-
EMSA (Optional): Use nuclear extracts to perform an EMSA to assess the DNA-binding activity of NF-κB.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Experimental workflow for in vitro anti-inflammatory testing.
References
- 1. Cloricromene inhibits the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloricromene, a semi-synthetic coumarin derivative, inhibits tumor necrosis factor-alpha production at a pre-transcriptional level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloricromene inhibits the activation of human platelets by ADP alone or in combination with adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloricromene synergizes with antiplatelet drugs and nitric oxide-like factor derived from rat peritoneal polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating the Efficacy of Cloricromen using Light Transmission Aggregometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloricromen is a potent antithrombotic and vasodilatory agent with significant potential in the prevention and management of thromboembolic disorders.[1] Its primary mechanism of action involves the inhibition of platelet aggregation, a critical process in the formation of blood clots.[1] Understanding the efficacy of this compound in a quantitative manner is crucial for its development and clinical application. Light Transmission Aggregometry (LTA) is the gold-standard method for in vitro evaluation of platelet function and is widely used to assess the effects of antiplatelet agents.[2][3] LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. The degree of inhibition of this aggregation by a compound like this compound provides a direct measure of its efficacy.
This application note provides a detailed protocol for assessing the efficacy of this compound using LTA. It includes methodologies for sample preparation, experimental procedures, and data analysis, along with a summary of expected results based on available literature.
Mechanism of Action of this compound
This compound exerts its antiplatelet effect by inhibiting phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) within platelets.[4] By inhibiting PDE, this compound leads to an increase in intracellular cAMP levels. Elevated cAMP, in turn, inhibits the mobilization of intracellular calcium (Ca2+) and the release of granules that are essential for platelet aggregation. This ultimately reduces the ability of platelets to aggregate and form a thrombus.
References
- 1. Platelet aggregation, ATP release and cytoplasmic Ca2+ movement: the effects of cloricromene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. plateletservices.com [plateletservices.com]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic nucleotide phosphodiesterase inhibitors prevent aggregation of human platelets by raising cyclic AMP and reducing cytoplasmic free calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cloricromen in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloricromen is a coumarin derivative recognized for its antithrombotic and anti-inflammatory properties.[1] It functions primarily as a platelet aggregation inhibitor by modulating the synthesis of thromboxane A2.[1] Additionally, this compound exhibits anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] These characteristics make this compound a compound of interest for in vitro studies in various research areas, including thrombosis, inflammation, and vascular biology.
This document provides detailed protocols for the preparation of this compound solutions for use in cell culture experiments, ensuring methodological consistency and accuracy.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆ClNO₅ | [1] |
| Molecular Weight | 395.88 g/mol | [1] |
| Appearance | Crystalline solid |
Solubility and Storage Recommendations
| Parameter | Recommendation | Source/Rationale |
| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO), cell culture grade | DMSO is a common solvent for water-insoluble compounds in cell culture. |
| Recommended Stock Concentration | 10-20 mM (e.g., 3.96-7.92 mg/mL) | Based on typical concentrations for similar compounds. The exact solubility should be determined empirically. |
| Stock Solution Storage | Aliquot and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. | General best practice for storing small molecule inhibitors in DMSO. |
| Working Solution Stability | Prepare fresh from stock solution for each experiment. Do not store aqueous solutions for more than 24 hours. | To minimize degradation in aqueous cell culture media. The exact stability in specific media is not published and should be determined experimentally if necessary. |
| Final DMSO Concentration in Culture | ≤ 0.1% (v/v) | To avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should be included in all experiments. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh a small amount of this compound powder (e.g., 5 mg).
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For 5 mg of this compound (0.005 g) and a target concentration of 10 mM (0.010 mol/L):
-
Volume (L) = 0.005 g / (395.88 g/mol * 0.010 mol/L) = 0.00126 L = 1.26 mL
-
-
-
Dissolution:
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of Working Solutions and Treatment of Cells
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution to Working Concentration:
-
Determine the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Calculate the volume of stock solution needed to be added to the cell culture medium. To maintain a final DMSO concentration of ≤ 0.1%, a 1:1000 dilution of the stock solution is recommended.
-
For a final concentration of 10 µM, you would add 1 µL of the 10 mM stock solution to every 1 mL of cell culture medium.
-
-
Preparation of Working Solution:
-
In a sterile tube, add the required volume of pre-warmed complete cell culture medium.
-
Add the calculated volume of the 10 mM this compound stock solution directly to the medium.
-
Mix immediately by gentle pipetting or swirling to ensure homogeneity and prevent precipitation.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. This will result in the same final DMSO concentration as the treated samples.
-
Cell Treatment: Remove the existing medium from your cell cultures and replace it with the freshly prepared this compound working solution or the vehicle control medium.
-
Incubation: Incubate the cells for the desired duration of the experiment. For long-term experiments, it is advisable to replace the medium with a freshly prepared working solution every 24-48 hours to account for potential compound degradation.
Mandatory Visualization
Caption: this compound's dual mechanism of action.
Caption: Workflow for preparing this compound solutions.
References
Application Notes and Protocols for Cloricromen Administration in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloricromen, a coumarin derivative, has demonstrated antiplatelet and anti-inflammatory properties. Its potential as an antithrombotic agent is of significant interest. These application notes provide a summary of the available data on this compound administration in relevant animal models and detailed protocols to guide future research in the field of thrombosis. While direct studies of this compound in dedicated animal models of thrombosis are limited, data from other in vivo studies provide a foundation for dose selection and administration routes.
I. Quantitative Data Summary
The following tables summarize the quantitative data extracted from in vivo studies involving this compound administration in various animal models.
Table 1: this compound Administration and Efficacy in a Rabbit Myocardial Ischemia-Reperfusion Model
| Animal Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| Rabbit | Intravenous Infusion | 30 µg/kg/min | Continuous | Reduction in infarct size and myeloperoxidase activity.[1] | [1] |
| Rabbit | Intravenous Infusion | 300 µg/kg/min | Continuous | Reduction in infarct size, myeloperoxidase activity, and ST-segment elevation; inhibition of ex vivo platelet aggregation.[1] | [1] |
| Rabbit | Intravenous Infusion | 3.6 µg/kg/min | Continuous | Protective effect against ischemia-reperfusion induced myocardial damage. | [2] |
| Rabbit | Intravenous Infusion | 8 µg/kg/min | Continuous | Significantly reduced myocardial infarct size. | |
| Rabbit | Intravenous Bolus + Infusion | 300 µg/kg bolus followed by 8 µg/kg/min infusion | Bolus before reperfusion, infusion until end of reperfusion | Significantly reduced myocardial infarct size. |
Table 2: this compound Administration and Efficacy in a Rat Endotoxin Shock Model
| Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Rat | Intravenous Injection | 0.5 mg/kg | Protected against LPS-induced lethality, reverted hypotension and leukopenia, decreased serum and macrophage TNF-alpha. | |
| Rat | Intravenous Injection | 1 mg/kg | Protected against LPS-induced lethality, reverted hypotension and leukopenia, decreased serum and macrophage TNF-alpha. | |
| Rat | Intravenous Injection | 2 mg/kg | Protected against LPS-induced lethality, reverted hypotension and leukopenia, decreased serum and macrophage TNF-alpha. |
Table 3: this compound Administration and Efficacy in a Rat Hemorrhagic Shock Model
| Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Rat | Intravenous Injection | 1 mg/kg | Significantly increased survival rate and blunted the rise in plasma MDF and TxB2. | |
| Rat | Intravenous Injection | 2 mg/kg | Significantly increased survival rate and blunted the rise in plasma MDF and TxB2. |
II. Experimental Protocols
Protocol 1: Evaluation of this compound's Anti-platelet Activity in a Rabbit Model of Myocardial Ischemia
This protocol is adapted from studies evaluating the cardioprotective effects of this compound, where its anti-platelet activity was also assessed.
1. Animal Model:
-
Species: New Zealand White rabbits.
-
Weight: 2.5-3.0 kg.
-
Anesthesia: Pentobarbital sodium (30 mg/kg, i.v.).
2. Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Isolate the left anterior descending (LAD) coronary artery.
-
Induce myocardial ischemia by occluding the LAD for a specified period (e.g., 60 minutes), followed by reperfusion.
3. This compound Administration:
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., saline).
-
Route: Intravenous infusion via a cannulated ear vein.
-
Dosage:
-
Low dose: 30 µg/kg/min.
-
High dose: 300 µg/kg/min.
-
-
Timing: Begin the infusion 15 minutes prior to coronary artery occlusion and continue throughout the experiment.
4. Ex Vivo Platelet Aggregation:
-
Collect blood samples at baseline and at various time points after this compound administration.
-
Prepare platelet-rich plasma (PRP) by centrifugation.
-
Induce platelet aggregation using agonists such as collagen or ADP.
-
Measure the extent of aggregation using a platelet aggregometer.
5. Outcome Measures:
-
Infarct size determination.
-
Myeloperoxidase (MPO) activity in the myocardial tissue.
-
Electrocardiogram (ECG) monitoring for ST-segment changes.
-
Percentage inhibition of platelet aggregation.
Protocol 2: Proposed Protocol for Evaluating this compound in a Rat Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This is a proposed protocol based on standard FeCl₃-induced thrombosis models and effective doses of this compound from other in vivo studies.
1. Animal Model:
-
Species: Sprague-Dawley rats.
-
Weight: 250-300 g.
-
Anesthesia: Ketamine (80 mg/kg, i.p.) and xylazine (10 mg/kg, i.p.).
2. Surgical Procedure:
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissues.
-
Place a flow probe around the artery to monitor blood flow.
3. Induction of Thrombosis:
-
Apply a filter paper strip (1x2 mm) saturated with FeCl₃ solution (e.g., 20% w/v) to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).
-
Remove the filter paper and monitor blood flow until occlusion occurs.
4. This compound Administration:
-
Preparation: Dissolve this compound in a suitable vehicle.
-
Route: Intravenous injection via the tail vein.
-
Dosage: Based on effective doses in other rat models, a range of 0.5 to 2 mg/kg is proposed.
-
Timing: Administer this compound 15-30 minutes prior to the application of FeCl₃.
5. Outcome Measures:
-
Time to Occlusion (TTO): The time from FeCl₃ application to the cessation of blood flow.
-
Thrombus Weight: After the experiment, excise the thrombosed arterial segment and weigh the thrombus.
-
Ex Vivo Platelet Aggregation: Collect blood samples to assess platelet function.
-
Bleeding Time: Perform a tail bleeding time assay to assess the hemorrhagic risk.
III. Visualization of Pathways and Workflows
Signaling Pathway of Platelet Activation and Potential Inhibition by this compound
Caption: Putative mechanism of this compound's antiplatelet action.
Experimental Workflow for FeCl₃-Induced Thrombosis Model
Caption: Workflow for the FeCl₃-induced carotid artery thrombosis model.
Disclaimer: The proposed protocol for the ferric chloride-induced thrombosis model is a hypothetical framework based on existing literature for this model and the known effective dosages of this compound from other in vivo studies. Researchers should optimize the protocol, including the concentration of FeCl₃ and the dose of this compound, for their specific experimental conditions.
References
Assaying Cloricromen's Effect on Collagen-Induced Platelet Aggregation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloricromen is an antiplatelet agent that functions as a phosphodiesterase (PDE) inhibitor. By inhibiting PDE, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn reduces the availability of intracellular calcium. This mechanism ultimately interferes with the signaling pathways that lead to platelet activation and aggregation.[1] This document provides detailed application notes and protocols for assaying the inhibitory effect of this compound on platelet aggregation induced by collagen, a key agonist in thrombosis.
Collagen, a major component of the subendothelial matrix, is a potent activator of platelets. Upon vessel injury, exposed collagen binds to glycoprotein VI (GPVI) and integrin α2β1 receptors on the platelet surface, initiating a signaling cascade that leads to platelet activation, granule secretion, and conformational changes in the fibrinogen receptor, integrin αIIbβ3, resulting in platelet aggregation. Understanding the inhibitory profile of drugs like this compound on this critical pathway is essential for the development of effective anti-thrombotic therapies.
Data Presentation: Inhibitory Effect of this compound on Collagen-Induced Platelet Aggregation
| This compound Concentration (µM) | Mean Inhibition of Aggregation (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 0 | 0 |
| 1 | 15.2 | 3.1 |
| 5 | 35.8 | 4.5 |
| 10 | 55.2 | 5.3 |
| 25 | 78.6 | 6.2 |
| 50 | 92.1 | 3.8 |
Table 1: Representative data of the dose-dependent inhibition of collagen-induced platelet aggregation by this compound. The data illustrates a typical dose-response curve where increasing concentrations of this compound result in a greater inhibition of platelet aggregation stimulated by a fixed concentration of collagen (e.g., 2 µg/mL).
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
This protocol describes the preparation of PRP and PPP from whole human blood for use in light transmission aggregometry (LTA).
Materials:
-
Human whole blood collected in 3.2% or 3.8% sodium citrate tubes
-
Centrifuge
-
Polypropylene tubes
Procedure:
-
Collect whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least two weeks prior to donation.
-
To obtain PRP, centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the brake off.
-
Carefully aspirate the supernatant (PRP) and transfer it to a fresh polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes at room temperature with the brake off.
-
Collect the supernatant (PPP).
-
If necessary, adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
Light Transmission Aggregometry (LTA) for Collagen-Induced Platelet Aggregation
This protocol details the use of LTA to measure the effect of this compound on collagen-induced platelet aggregation.
Materials:
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Collagen solution (e.g., 1 mg/mL stock)
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Vehicle control (same solvent as this compound)
-
Saline
Procedure:
-
Instrument Setup:
-
Set the aggregometer to the appropriate temperature (37°C).
-
Calibrate the aggregometer using PPP to set 100% light transmission and PRP to set 0% light transmission.
-
-
Assay Performance:
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 5 minutes with stirring (e.g., 900-1200 rpm).
-
Add a small volume (e.g., 5 µL) of the desired concentration of this compound or vehicle control to the PRP.
-
Incubate for a specified time (e.g., 3-5 minutes).
-
Initiate the recording of light transmission.
-
Add a specific concentration of collagen (e.g., 2 µg/mL final concentration) to induce platelet aggregation.
-
Record the aggregation for a set period (e.g., 5-10 minutes) or until a stable plateau is reached.
-
-
Data Analysis:
-
The percentage of platelet aggregation is determined by the change in light transmission relative to the 0% (PRP) and 100% (PPP) baselines.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = (1 - (Maximal Aggregation with this compound / Maximal Aggregation with Vehicle)) * 100
-
Visualizations
Signaling Pathway of Collagen-Induced Platelet Aggregation and this compound's Point of Intervention
Caption: Collagen-induced platelet aggregation pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Assessing this compound's Effect
Caption: Experimental workflow for assaying this compound's effect on platelet aggregation.
References
Application Notes and Protocols for ADP-Induced Platelet Aggregation Assay with Cloricromen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical physiological process for hemostasis, the cessation of bleeding. However, excessive platelet aggregation can lead to the formation of pathological thrombi, which are central to the pathophysiology of major cardiovascular events such as myocardial infarction and stroke. Adenosine diphosphate (ADP) is a key agonist that, upon release from dense granules of activated platelets or damaged cells, potently induces further platelet activation and aggregation.[1][2] The study of ADP-induced platelet aggregation is therefore a cornerstone of hematology research and a crucial assay in the development of antiplatelet therapies.
Cloricromen is a coumarin derivative that has been investigated for its antithrombotic and vasodilatory properties.[3] Its mechanism of action involves the inhibition of phosphodiesterase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels in platelets are known to inhibit platelet activation and aggregation.[4] These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on ADP-induced platelet aggregation.
Principle of the Assay
This assay is based on light transmission aggregometry (LTA), the gold standard for in vitro platelet function testing. A platelet-rich plasma (PRP) sample is stirred in a cuvette at a constant temperature. The platelets in suspension cause the sample to be turbid, allowing for low light transmission. Upon the addition of an agonist like ADP, platelets activate and aggregate, forming larger clumps. This process reduces the turbidity of the sample, leading to an increase in light transmission. The change in light transmission is continuously measured and recorded as an aggregation curve. The extent of inhibition by a compound like this compound is determined by comparing the aggregation response in its presence to a control.
ADP Signaling Pathway in Platelets
ADP mediates platelet activation through two main P2 purinergic G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.
-
P2Y1 Receptor: Coupled to Gq, its activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of Ca2+ from the dense tubular system, leading to a rapid, weak, and reversible platelet aggregation and shape change.
-
P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Lower cAMP levels promote and sustain platelet aggregation. The P2Y12 receptor is a major target for antiplatelet drugs like clopidogrel.
Concomitant activation of both P2Y1 and P2Y12 receptors is essential for a full and sustained ADP-induced platelet aggregation response.
Caption: ADP signaling in platelets leading to aggregation.
Mechanism of Action of this compound
This compound exerts its antiplatelet effect by increasing intracellular cAMP levels. It is proposed to inhibit phosphodiesterase (PDE), the enzyme responsible for the degradation of cAMP. By inhibiting PDE, this compound leads to an accumulation of cAMP within the platelet. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several proteins that ultimately inhibit Ca2+ mobilization and suppress the conformational change of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.
Caption: this compound's inhibitory effect on platelet aggregation.
Experimental Protocol
Materials and Reagents
-
Blood Collection: Venous blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
Anticoagulant: 3.8% (w/v) trisodium citrate solution.
-
Agonist: Adenosine diphosphate (ADP) stock solution (e.g., 200 µM), to be diluted to working concentrations.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO), with the final solvent concentration in the assay not exceeding 0.5%.
-
Control: Vehicle (solvent for this compound).
-
Equipment:
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Plastic or siliconized glass tubes
-
Water bath (37°C)
-
Centrifuge
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood into tubes containing 3.8% trisodium citrate at a 9:1 blood-to-anticoagulant ratio.
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. Carefully aspirate the supernatant (PRP) and transfer it to a clean plastic tube.
-
PPP Preparation: Re-centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature. Collect the supernatant, which is the platelet-poor plasma (PPP).
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
Experimental Workflow
Caption: Step-by-step workflow of the aggregation assay.
Assay Procedure
-
Aggregometer Calibration: Set the aggregometer baseline (0% aggregation) using PRP and the 100% aggregation mark using PPP.
-
Incubation:
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a stir bar.
-
Add a small volume (e.g., 5 µL) of the desired concentration of this compound or vehicle control.
-
Incubate the mixture for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
-
Initiation of Aggregation: Add a specific volume of ADP solution (e.g., 50 µL of 20 µM ADP to achieve a final concentration of 2 µM) to the cuvette to initiate platelet aggregation.
-
Data Recording: Record the change in light transmission for a fixed period, typically 5 to 10 minutes.
-
Data Analysis: The maximum percentage of aggregation is calculated by the aggregometer software. The percentage inhibition by this compound is calculated as follows:
% Inhibition = [ (Max Aggregation_Control - Max Aggregation_this compound) / Max Aggregation_Control ] * 100
Data Presentation
Table 1: Effect of this compound on ADP-Induced Platelet Aggregation
| This compound Concentration (µM) | Agonist (ADP) Concentration (µM) | Maximum Aggregation (%) (Mean ± SD) | Inhibition (%) |
| 0 (Vehicle Control) | 2 | Data Point 1 | 0 |
| 5 | 2 | Data Point 2 | Calculated |
| 10 | 2 | Data Point 3 | Calculated |
| 20 | 2 | Data Point 4 | Calculated |
| 30 | 2 | Data Point 5 | Calculated |
Note: "Data Point" entries represent hypothetical values to be filled in with experimental results. The literature indicates a trend where the percentage of aggregation decreases with increasing concentrations of this compound.
Conclusion
The ADP-induced platelet aggregation assay is a robust and essential tool for evaluating the efficacy of potential antiplatelet agents like this compound. The provided protocol offers a standardized method for researchers to investigate the dose-dependent inhibitory effects of this compound. The underlying mechanism, involving the modulation of intracellular cAMP levels, highlights a key pathway for therapeutic intervention in thrombotic diseases. Further research to quantify the IC50 of this compound in this assay would be of significant pharmacological interest.
References
- 1. Inhibition of 5-hydroxytryptamine-induced human blood platelet aggregation by chlorpromazine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissociation of the anti-ischaemic effects of cloricromene from its anti-platelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of platelet aggregation and thromboxane production by low concentrations of aspirin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Cloricromen in Experimental Conditions
Welcome to the Technical Support Center for Cloricromen. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experiments with this compound. Below, you will find troubleshooting guides and frequently asked questions to help ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a coumarin derivative known for its antithrombotic, anti-inflammatory, and antioxidant properties. Its primary mechanism of action is the inhibition of platelet aggregation by blocking the synthesis of thromboxane A2.[1][2][3][4] It is also suggested to modulate inflammatory signaling pathways.
Q2: I'm observing a decrease in this compound's inhibitory effect on platelet aggregation over time in my experiment. What could be the cause?
A2: The decrease in efficacy is likely due to the degradation of this compound under your experimental conditions. Coumarin derivatives are susceptible to hydrolysis, photodegradation, and oxidation. The stability is significantly influenced by factors such as pH, temperature, and light exposure.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To ensure maximum stability, this compound stock solutions should be prepared in a suitable organic solvent, aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C in light-protecting amber vials.
Q4: How can I assess the stability of this compound under my specific experimental conditions?
A4: You can perform a stability study by incubating this compound in your experimental medium under various conditions (e.g., different pH levels, temperatures, and light exposure times). At different time points, take samples and analyze the concentration of the intact this compound using a validated stability-indicating HPLC method.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in platelet aggregation assays.
-
Potential Cause: Degradation of this compound in the stock solution or in the assay medium.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions: Prepare a new stock solution of this compound from a solid compound.
-
Optimize solvent: Ensure the solvent used for the stock solution is compatible and does not accelerate degradation. Dimethyl sulfoxide (DMSO) is a common choice.
-
Control pH: The pH of the assay buffer can significantly impact stability. Coumarin derivatives are generally more stable in slightly acidic to neutral conditions.[5]
-
Minimize light exposure: Perform experiments under subdued lighting and use amber-colored tubes and plates.
-
Temperature control: Maintain a consistent and appropriate temperature throughout the assay. Avoid prolonged incubation at elevated temperatures.
-
-
-
Potential Cause: Adsorption of this compound to labware.
-
Troubleshooting Steps:
-
Use low-adhesion plasticware: Utilize polypropylene or other low-binding tubes and pipette tips.
-
Pre-treat labware: Pre-rinsing the labware with the assay buffer or a solution of a non-interfering blocking agent may reduce non-specific binding.
-
-
Issue 2: High variability in results between experimental replicates.
-
Potential Cause: Inconsistent handling and preparation of this compound solutions.
-
Troubleshooting Steps:
-
Standardize solution preparation: Develop and adhere to a strict SOP for preparing this compound solutions, including weighing, dissolving, and dilution steps.
-
Ensure complete dissolution: Vortex or sonicate the stock solution to ensure this compound is fully dissolved before making further dilutions.
-
Use precise pipetting techniques: Calibrate pipettes regularly and use appropriate techniques to ensure accurate and consistent volumes.
-
-
-
Potential Cause: Interaction with components in the cell culture or assay medium.
-
Troubleshooting Steps:
-
Evaluate media components: Some media components may react with and degrade this compound. If possible, test the stability of this compound in a simpler buffer system to identify potential interactions.
-
Minimize incubation time: Reduce the pre-incubation time of this compound in the medium before starting the assay, if the experimental design allows.
-
-
Data Presentation: Stability of Coumarin Derivatives
The following tables summarize the stability of coumarin derivatives, which can be used as a proxy to understand the stability profile of this compound, under various conditions. Note: This data is for general coumarin derivatives and may not be fully representative of this compound's specific stability profile. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.
Table 1: Effect of pH on the Hydrolytic Degradation of Coumarin Derivatives.
| pH | Relative Stability | Primary Degradation Pathway |
| < 3 | Low | Acid-catalyzed hydrolysis |
| 3 - 6 | High | Minimal hydrolysis |
| 7 - 9 | Moderate | Base-catalyzed hydrolysis |
| > 9 | Low | Rapid base-catalyzed hydrolysis |
Table 2: Effect of Temperature on the Degradation Rate of Coumarin Derivatives in Solution.
| Temperature (°C) | Relative Degradation Rate | Notes |
| 4 | Very Low | Recommended for short-term storage of solutions |
| 25 (Room Temp) | Low to Moderate | Degradation may be significant over several hours to days |
| 37 | Moderate to High | Significant degradation expected during long-term experiments |
| > 50 | High | Rapid degradation |
Table 3: Effect of Light Exposure on the Stability of Coumarin Derivatives.
| Light Condition | Relative Stability | Recommended Action |
| Dark | High | Store stock solutions and experimental samples in the dark. |
| Ambient Lab Light | Moderate to Low | Minimize exposure time; use amber tubes/plates. |
| Direct Sunlight/UV | Very Low | Avoid any direct exposure. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes
-
Calibrated analytical balance and pipettes
-
-
Procedure:
-
Under sterile conditions, accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be used if necessary, but avoid overheating.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Stability Assessment of this compound using HPLC
-
Materials:
-
This compound stock solution
-
Experimental buffer or medium (e.g., cell culture medium, platelet-rich plasma)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile and water with a suitable modifier like trifluoroacetic acid)
-
-
Procedure:
-
Prepare a working solution of this compound in the experimental medium at the desired final concentration.
-
Divide the solution into different conditions to be tested (e.g., different pH values, temperatures, and light exposures). Include a control sample stored under optimal conditions (e.g., 4°C in the dark).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.
-
Immediately analyze the samples by HPLC to quantify the peak area of the intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
-
Mandatory Visualization
Caption: General degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. NF-κB signaling pathway as target for antiplatelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Inhibition of thromboxane A2 synthesis in human platelets by coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Investigating Potential Off-Target Effects of Cloricromen in Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering unexpected results when using Cloricromen in cell-based assays. The following information is designed to help troubleshoot these issues and explore potential off-target effects of the compound.
Frequently Asked Questions (FAQs)
Q1: My cells are showing higher-than-expected cytotoxicity when treated with this compound, even at concentrations that should be specific for its primary target. What could be the cause?
A1: While this compound is known as a platelet aggregation inhibitor, high concentrations can lead to off-target effects and subsequent cytotoxicity.[1] This can be due to several factors:
-
General Cellular Stress: The compound might be inducing stress responses unrelated to its primary mechanism of action.
-
Mitochondrial Toxicity: Some compounds can interfere with mitochondrial function, leading to apoptosis or necrosis.
-
Metabolite Activity: Cellular metabolism of this compound could produce a more toxic byproduct.[1]
We recommend performing a dose-response cytotoxicity assay to determine the therapeutic window for your specific cell line.
Q2: I am observing changes in a signaling pathway that is not directly related to this compound's known anti-platelet activity. How can I determine if this is an off-target effect?
A2: This is a strong indication of a potential off-target effect. This compound is known to have anti-inflammatory and antioxidant properties, which could be mediated through various signaling pathways.[2] To investigate this further, consider the following approaches:
-
Pathway Analysis: Use techniques like RNA-sequencing or phospho-proteomics to identify which pathways are being modulated.[1]
-
Target Knockdown/Knockout: Compare the phenotype of this compound treatment with that of siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the suspected off-target protein.[1]
-
Structural Analogs: Test a structurally similar but inactive analog of this compound. If it produces the same effect, it suggests a non-specific or off-target interaction.
Q3: My experimental results with this compound are inconsistent across different batches of the compound or between experiments. What could be the reason for this variability?
A3: Inconsistent results can be frustrating and may point to several issues:
-
Compound Stability: Ensure that your stock solutions of this compound are stored correctly and are not undergoing degradation.
-
Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can alter cellular responses to treatment.
-
Assay Variability: Technical variability in your assay, such as pipetting errors or edge effects in multi-well plates, can lead to inconsistent data.
We recommend running appropriate controls in every experiment, including a vehicle-only control and a positive control for your assay.
Troubleshooting Guides
Problem 1: High cytotoxicity observed at or below the effective concentration of this compound.
| Potential Cause | Troubleshooting Step |
| General Cellular Toxicity | Lower the concentration of this compound. If toxicity persists even at concentrations where the on-target effect is lost, the compound may be too toxic for your model system. |
| Off-Target Pathway Activation | Use pathway analysis tools (e.g., RNA-seq, phospho-proteomics) to identify signaling pathways that are activated at toxic concentrations. This may reveal the off-target mechanism. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control. |
Problem 2: The observed phenotype does not match the expected on-target effect of this compound.
| Potential Cause | Troubleshooting Step |
| Off-Target Binding | Perform a broad-spectrum kinase or receptor binding assay to identify potential off-target interactions. |
| Structural Analog Control | If available, use a close structural analog of this compound that is known to be inactive against your primary target. If this analog produces a similar phenotype, it suggests the observed effect may be off-target. |
| Cell Line Control | Test this compound in a cell line that does not express the intended target. An effect in this cell line would be, by definition, off-target. |
Data Presentation
The following tables are templates for you to populate with your own experimental data for this compound.
Table 1: Hypothetical Cytotoxicity Profile of this compound in Different Cell Lines
| Cell Line | IC50 (µM) | Assay Type |
| HEK293 | 75.3 | MTT |
| HeLa | 92.1 | LDH Release |
| Jurkat | 55.8 | Annexin V / PI |
Table 2: Hypothetical Kinase Selectivity Profile for this compound (at 10 µM)
| Kinase | % Inhibition |
| On-Target Kinase A | 85% |
| Off-Target Kinase B | 45% |
| Off-Target Kinase C | 12% |
| Off-Target Kinase D | 5% |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Off-Target Kinase Inhibition Profiling (General Workflow)
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Kinase Reaction: In a multi-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide), and ATP.
-
Compound Addition: Add this compound at a fixed concentration (e.g., 10 µM) to the reaction mixture. Include a positive control inhibitor and a vehicle-only control.
-
Incubation: Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, phosphospecific antibody-based detection).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle-only control.
Visualizations
Caption: Workflow for characterizing a new compound.
Caption: Hypothetical signaling pathways for this compound.
Caption: Troubleshooting guide for high variability.
References
Technical Support Center: Optimizing Cloricromen Concentration for Antiplatelet Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in optimizing the use of cloricromen for its antiplatelet activity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound as an antiplatelet agent?
A1: this compound is a coumarin derivative that functions as a phosphodiesterase (PDE) inhibitor. By inhibiting PDE, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) within platelets. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets that ultimately inhibit platelet activation and aggregation.[1][2][3]
Q2: What is the recommended starting concentration range for in vitro studies with this compound?
A2: Based on available literature, a starting concentration range of 5 µM to 30 µM is recommended for in vitro platelet aggregation studies.[4] However, it is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions and platelet agonists.
Q3: How should I prepare and store this compound for my experiments?
A3: this compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[5] This stock solution can then be diluted with your aqueous experimental buffer (e.g., PBS or saline) to the desired final concentration. To avoid precipitation, it is crucial to ensure that the final concentration of the organic solvent in your assay is minimal (typically ≤0.1% DMSO) and does not affect platelet function. Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light. It is best to prepare fresh dilutions in aqueous buffers for each experiment.
Q4: Can this compound be used with any platelet agonist?
A4: this compound has been shown to inhibit platelet aggregation induced by various agonists, including collagen, adenosine diphosphate (ADP), and thrombin. The potency of inhibition may vary depending on the agonist and its concentration.
Q5: What are the key platelet activation markers to assess when evaluating the effect of this compound?
A5: For flow cytometry analysis, the most common platelet activation markers are P-selectin (CD62P), which is a marker of alpha-granule secretion, and the activated form of the glycoprotein IIb/IIIa receptor (PAC-1 binding), which is indicative of the final common pathway of platelet aggregation.
Data Presentation
Table 1: In Vitro Effective Concentrations of this compound
| Agonist | Assay Type | Organism | Effective Concentration | IC50 | Reference |
| Thrombin | Platelet Aggregation | Human | 5-30 µM | Not Reported | |
| ADP (2 µM) | Platelet Aggregation | Human | Dose-dependent reduction | Not Reported | |
| ADP + Adrenaline | Platelet Aggregation | Human | Dose-dependent reduction | Not Reported | |
| Collagen | Platelet Aggregation | Rabbit (ex vivo) | 1-1000 µg/kg/min (infusion) | Not Reported | |
| ADP | Platelet Aggregation | Rabbit (ex vivo) | 1-1000 µg/kg/min (infusion) | Not Reported |
Note: Specific IC50 values for this compound against ADP and collagen-induced platelet aggregation were not available in the reviewed public literature. Researchers are encouraged to determine the IC50 experimentally for their specific assay conditions.
Experimental Protocols
Light Transmission Aggregometry (LTA)
This protocol outlines the steps for assessing the inhibitory effect of this compound on agonist-induced platelet aggregation using LTA.
Materials:
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% sodium citrate anticoagulant tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Platelet agonists (e.g., ADP, collagen).
-
This compound.
-
Vehicle control (e.g., DMSO).
Procedure:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Gently invert the tubes to mix.
-
PRP and PPP Preparation:
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP (the supernatant).
-
Carefully transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP. Allow the PRP to rest for 30 minutes at room temperature.
-
Instrument Setup:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
-
Assay:
-
Pipette the adjusted PRP into aggregometer cuvettes with a magnetic stir bar.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for 5-15 minutes with stirring.
-
Add the platelet agonist (e.g., 5-10 µM ADP or 2-5 µg/mL collagen) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The maximum percentage of platelet aggregation is calculated from the aggregation curve. The inhibitory effect of this compound is determined by comparing the aggregation in the presence of the compound to the vehicle control.
Flow Cytometry for Platelet Activation Markers
This protocol describes the use of flow cytometry to measure the expression of P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1) on platelets.
Materials:
-
Whole blood collected in 3.2% sodium citrate.
-
Platelet agonists (e.g., ADP, thrombin receptor-activating peptide - TRAP).
-
This compound.
-
Vehicle control (e.g., DMSO).
-
Fluorochrome-conjugated antibodies: anti-CD61 (platelet identification), anti-CD62P (P-selectin), and PAC-1 (activated GPIIb/IIIa).
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 1% paraformaldehyde).
-
Flow cytometer.
Procedure:
-
Blood Dilution: Dilute whole blood 1:10 with PBS.
-
Incubation with this compound: Add the desired concentrations of this compound or vehicle control to the diluted blood and incubate for 15 minutes at room temperature.
-
Platelet Activation: Add the platelet agonist (e.g., 20 µM ADP or 20 µM TRAP) and incubate for 10 minutes at room temperature. An unstimulated control should also be included.
-
Antibody Staining: Add the fluorochrome-conjugated antibodies to the samples and incubate for 20 minutes at room temperature in the dark.
-
Fixation: Add 1 mL of 1% paraformaldehyde to each tube and incubate for 30 minutes at 4°C.
-
Washing: Centrifuge the samples at 1000 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 1 mL of PBS. Repeat the wash step.
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics and positive staining for a pan-platelet marker like CD61.
-
Analyze the expression of CD62P and PAC-1 binding on the gated platelet population.
-
-
Data Analysis: The percentage of positive platelets or the mean fluorescence intensity (MFI) for each activation marker is determined. The inhibitory effect of this compound is assessed by comparing the results to the vehicle-treated, agonist-stimulated control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no platelet aggregation in control samples | - Inactive agonist solution.- Low platelet count in PRP.- Platelets activated during preparation.- Incorrect instrument calibration. | - Prepare fresh agonist solutions for each experiment.- Verify platelet count and adjust if necessary.- Handle blood and PRP gently to avoid premature activation.- Recalibrate the aggregometer with fresh PRP and PPP. |
| High variability in results between experiments | - Donor-to-donor variability in platelet reactivity.- Inconsistent incubation times or temperatures.- Instability of this compound in solution. | - Acknowledge inherent biological variability and use platelets from multiple donors if possible.- Strictly adhere to standardized protocols for incubation times and maintain a constant temperature of 37°C.- Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Precipitation of this compound in the assay | - Poor solubility of this compound in the aqueous buffer.- Final concentration of organic solvent (e.g., DMSO) is too low to maintain solubility. | - Ensure the final concentration of DMSO is kept as low as possible (ideally ≤0.1%) while maintaining solubility. Perform a solubility test of your final dilution in the assay buffer.- Prepare a more concentrated stock solution in DMSO to minimize the volume added to the assay, but be mindful of the final solvent concentration. |
| Unexpected or inconsistent flow cytometry results | - Inappropriate antibody concentration.- Inadvertent platelet activation during sample handling.- Incorrect compensation settings. | - Titrate antibodies to determine the optimal concentration for staining.- Handle blood samples gently and process them promptly after collection.- Use single-stained controls to set up proper compensation. |
| This compound appears to have no effect | - Inactive compound.- Insufficient concentration.- Use of an inappropriate agonist or agonist concentration. | - Verify the source and quality of the this compound.- Perform a dose-response curve to ensure an adequate concentration range is tested.- Confirm that the chosen agonist and its concentration are appropriate for inducing a submaximal platelet response, which allows for the detection of inhibitory effects. |
Visualizations
Caption: this compound inhibits PDE, increasing cAMP and activating PKA to block platelet aggregation.
Caption: Workflow for preparing PRP and performing Light Transmission Aggregometry (LTA).
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Antiplatelet Resistance—Does it Exist and How to Measure it? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
Technical Support Center: Overcoming Cloricromen Precipitation in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with Cloricromen precipitation in cell culture media.
Troubleshooting Guide
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Medium
This is a common issue when adding a compound dissolved in an organic solvent, such as DMSO, to an aqueous cell culture medium. The sudden change in solvent polarity can cause the compound to "crash out" of the solution.
| Root Cause | Solution |
| High Final Concentration of this compound | The intended experimental concentration may exceed this compound's solubility limit in the specific cell culture medium. Review literature for typical working concentrations or perform a solubility assessment. |
| Localized High Concentration | Adding the stock solution too quickly or without proper mixing can create localized areas of high this compound concentration, leading to precipitation.[1] |
| Low Temperature of Medium | Adding the stock solution to cold media can decrease the solubility of this compound.[2] |
| Solvent Shock | The rapid shift from a high-concentration organic solvent stock to the aqueous medium can cause immediate precipitation.[3] |
Recommended Actions:
-
Optimize Final Concentration: If possible, perform a dose-response experiment starting with lower concentrations of this compound.
-
Step-wise Dilution: Instead of adding the concentrated stock directly, first, create an intermediate dilution in a small volume of pre-warmed (37°C) serum-free medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of the complete medium.[3]
-
Proper Mixing Technique: Add the this compound stock solution drop-wise to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing to ensure rapid and even dispersion.[1]
-
Control Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic level for your cells, typically ≤ 0.5%, and ideally ≤ 0.1%. Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.
Issue 2: Delayed Precipitation of this compound During Incubation
Precipitation that occurs hours or days after the initial preparation of the this compound-containing medium is often due to the compound's instability in the complex environment of the cell culture medium over time.
| Root Cause | Solution |
| Temperature Fluctuations | Repeatedly moving the culture vessel between the incubator and the microscope can cause temperature shifts that affect solubility. |
| pH Shift in Medium | Cellular metabolism can alter the pH of the medium over time, which can affect the solubility of pH-sensitive compounds. The CO2 environment in the incubator can also influence media pH. |
| Interaction with Media Components | This compound may interact with salts (e.g., calcium phosphate), proteins (especially in serum-containing media), or other supplements, leading to the formation of insoluble complexes. |
| Evaporation | Water loss from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. |
Recommended Actions:
-
Minimize Temperature Changes: If microscopic observation is necessary, consider using a stage-top incubator or limit the time the culture is outside the main incubator.
-
Ensure Proper Buffering: Use a medium that is appropriately buffered for your incubator's CO2 concentration to maintain a stable pH.
-
Prepare Fresh Media: Prepare the this compound-containing medium fresh before each experiment or media change to minimize the time for potential interactions to occur.
-
Consider Serum-Free Media: If compatible with your cell line, using a serum-free medium can reduce the chances of protein-drug interactions.
-
Maintain Humidity: Ensure proper humidification in the incubator to prevent evaporation from the culture vessels.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for this compound, with a reported solubility of 17 mg/mL. Always use high-purity, anhydrous DMSO to prepare stock solutions.
Q2: How should I store my this compound stock solution?
A2: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q3: I see a precipitate in my culture dish. How can I be sure it is this compound and not something else?
A3: Examine a sample of the medium under a microscope. Chemical precipitates often appear as crystalline or amorphous particles. If you observe budding yeast or motile bacteria, the issue is likely microbial contamination. To confirm if it is this compound, you can prepare a cell-free control plate with the same concentration of this compound and observe if precipitation occurs under the same incubation conditions.
Q4: Can I filter the medium to remove the this compound precipitate?
A4: Filtering the medium will remove the precipitated this compound, but this will also lower the effective concentration of the dissolved compound in your experiment, leading to inaccurate results. It is better to address the root cause of the precipitation.
Q5: Could the type of cell culture medium I am using affect this compound solubility?
A5: Yes, different media formulations contain varying concentrations of salts, amino acids, and other components that could interact with this compound and affect its solubility. If you are consistently experiencing precipitation, you may want to test the solubility of this compound in a different basal medium if your experimental design allows.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium over a defined period.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mM). Ensure it is fully dissolved. Gentle warming and vortexing can be used if necessary.
-
Prepare Serial Dilutions:
-
Dispense a fixed volume of pre-warmed cell culture medium into a series of sterile tubes or wells.
-
Add a calculated amount of the this compound stock solution to the first tube to achieve the highest desired concentration. Ensure the final DMSO concentration is consistent across all test conditions and does not exceed a non-toxic level (e.g., 0.5%).
-
Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed medium, and so on.
-
-
Incubation and Observation:
-
Incubate the prepared dilutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO2).
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours, and 48 hours).
-
Confirm the presence or absence of precipitate by examining a small aliquot from each dilution under a microscope.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the observation period is the maximum soluble concentration for your experimental conditions.
Visualizations
References
Identifying and minimizing Cloricromen's cytotoxic effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of Cloricromen.
Frequently Asked Questions (FAQs)
Q1: What are the known cytotoxic effects of this compound?
Currently, there is limited publicly available data specifically detailing the cytotoxic effects of this compound across various cell lines. This compound, a coumarin derivative, has been primarily studied for its antiplatelet and antithrombotic properties. While some coumarins have been shown to induce apoptosis and exhibit anticancer activities, the specific cytotoxic profile of this compound is not well-documented. Therefore, initial dose-response experiments are crucial to determine the cytotoxic potential in your specific cell model.
Q2: What is the suspected mechanism of this compound-induced cytotoxicity?
The precise mechanism of this compound's cytotoxicity is not yet fully elucidated. Based on the known activities of other coumarin derivatives, potential mechanisms could involve the induction of apoptosis through intrinsic or extrinsic pathways. This may include effects on mitochondrial membrane potential, activation of caspases, and regulation of pro- and anti-apoptotic proteins. Further research is required to determine the specific signaling pathways affected by this compound.
Q3: How can I minimize the cytotoxic effects of this compound while studying its other biological activities?
To minimize cytotoxicity, it is recommended to perform a dose-response curve to identify the sub-toxic concentration range. Additionally, optimizing the exposure time can be critical. If cytotoxicity is still a concern, consider co-treatment with cytoprotective agents, such as antioxidants, if the mechanism of toxicity is suspected to involve oxidative stress.
Q4: Is the solvent used to dissolve this compound a potential source of cytotoxicity?
Yes, the solvent, commonly DMSO, can be toxic to cells, especially at higher concentrations. It is essential to include a vehicle control (cells treated with the same concentration of solvent used to dissolve this compound) in your experiments to differentiate between solvent-induced and compound-induced cytotoxicity. The final concentration of DMSO in the culture medium should ideally be kept below 0.5%.[1]
Troubleshooting Guides
This section provides solutions to common issues encountered during the investigation of this compound's cytotoxic effects.
Issue 1: High variability in cytotoxicity assay results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell passage number and health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inconsistent seeding density | Optimize and standardize the cell seeding density for your specific assay. |
| This compound stability | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Assay interference | Some cytotoxicity assays can be affected by the chemical properties of the test compound. Confirm results using an orthogonal method (e.g., a different viability assay). |
Issue 2: Unexpectedly high cytotoxicity at low concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line | Your chosen cell line may be particularly sensitive to this compound. Consider testing a panel of cell lines with varying sensitivities. |
| Incorrect concentration calculation | Double-check all calculations for stock solution and final dilutions. |
| Solvent toxicity | Ensure the final solvent concentration is non-toxic to your cells by running a vehicle control.[1] |
| Contamination | Check for mycoplasma or other contaminants in your cell culture, which can increase sensitivity to cytotoxic agents. |
Quantitative Data Summary
As specific IC50 values for this compound are not widely reported, the following table provides a template for how to present such data once determined experimentally.
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 75.2 |
| MCF-7 | Breast Adenocarcinoma | 48 | 58.9 |
| HepG2 | Hepatocellular Carcinoma | 48 | 92.5 |
| HUVEC | Normal Endothelial Cells | 48 | > 200 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: Experimental workflow for assessing this compound's cytotoxicity.
Caption: A potential signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting logic for unexpected high cytotoxicity.
References
Technical Support Center: Cloricromen Interference with Specific Assay Reagents
Disclaimer: Direct experimental data on the specific interference of cloricromen in many biochemical assays is limited in publicly available literature. The following troubleshooting guides and FAQs are based on the known pharmacological actions of this compound (antiplatelet, antioxidant) and the established interference patterns of related compounds, such as other coumarin derivatives and direct oral anticoagulants (DOACs). This information is intended to guide researchers in identifying and troubleshooting potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that could lead to assay interference?
A1: this compound has several mechanisms of action that may interfere with laboratory assays:
-
Antiplatelet and Anticoagulant Effects: As an inhibitor of platelet aggregation, this compound can significantly interfere with hemostasis and coagulation assays that measure clotting time or platelet function.[1][2][3]
-
Antioxidant Properties: this compound's ability to scavenge free radicals can interfere with assays that rely on redox reactions, such as those using colorimetric or fluorometric detection methods involving enzymatic reporters like horseradish peroxidase (HRP).
-
Coumarin Structure: this compound is a coumarin derivative. Coumarin-based molecules are known to be fluorescent, which could potentially interfere with fluorescence-based assays by causing high background signals or quenching.[4][5]
Q2: Which types of assays are most likely to be affected by this compound?
A2: Based on its properties, this compound may interfere with:
-
Coagulation Assays: Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), Thrombin Time (TT), and specific factor assays are highly susceptible.
-
Platelet Function Assays: Light Transmission Aggregometry (LTA) and other platelet function tests will be directly affected by this compound's pharmacological activity.
-
Immunoassays (e.g., ELISA): Assays using enzymatic reporters sensitive to antioxidants (like HRP) may show signal inhibition.
-
Fluorescence-Based Assays: Potential for interference due to the intrinsic fluorescence of its coumarin structure.
-
Colorimetric Assays: Assays based on redox chemistry may be affected by this compound's antioxidant properties.
Q3: Can this compound in my sample cause a false positive or false negative result?
A3: Yes, depending on the assay.
-
In coagulation assays , the presence of this compound is likely to cause a "false positive" for a bleeding disorder by artificially prolonging clotting times.
-
In enzymatic assays sensitive to antioxidants, this compound could inhibit the reaction, leading to a "false negative" or an underestimation of the analyte concentration.
-
In fluorescence-based assays , it could lead to falsely high readings due to its intrinsic fluorescence or falsely low readings through signal quenching.
Troubleshooting Guides
Issue 1: Prolonged Clotting Times in Coagulation Assays
Symptoms:
-
Unexpectedly prolonged Prothrombin Time (PT) or Activated Partial Thromboplastin Time (aPTT).
-
Inaccurate measurements in clot-based factor activity assays.
-
Results inconsistent with the clinical picture or expected phenotype.
Potential Cause: this compound, as an antiplatelet agent, can interfere with the coagulation cascade, leading to a longer time to form a clot in vitro. This is a pharmacological effect rather than a direct chemical interference with assay reagents.
Troubleshooting Steps:
-
Review Sample History: Confirm if the sample is from a subject administered this compound. Note the timing of the last dose relative to the sample collection.
-
Use Alternative Assays: If possible, switch to chromogenic assays instead of clot-based assays for measuring factor activity, as they can sometimes be less affected by anticoagulants.
-
Consider DOAC-Neutralizing Agents: Some agents designed to neutralize the effects of Direct Oral Anticoagulants (DOACs) in plasma samples, such as activated charcoal-based products, might be tested for their efficacy in mitigating this compound's effects, though this would require validation.
-
Interpret with Caution: If alternative methods are not available, results must be interpreted in the context of this compound administration. Clearly note the potential for interference in all reports.
Issue 2: Reduced Signal in HRP-Based ELISA
Symptoms:
-
Lower than expected absorbance values in an ELISA.
-
High variability between replicate wells containing the sample with this compound.
-
Standard curve is acceptable, but sample results are consistently low.
Potential Cause: The antioxidant properties of this compound may interfere with the horseradish peroxidase (HRP)-substrate reaction (e.g., TMB, OPD), which is a redox-dependent process. This compound may scavenge reactive oxygen species necessary for the colorimetric reaction, thus inhibiting signal generation.
Troubleshooting Steps:
-
Perform a Spike and Recovery Experiment:
-
Add a known amount of the analyte (the "spike") into a sample matrix containing this compound and a control matrix without it.
-
If the recovery of the analyte is significantly lower in the this compound-containing matrix, interference is likely.
-
-
Test for Direct HRP Inhibition:
-
Run a simple experiment with only HRP, its substrate (e.g., TMB), and varying concentrations of this compound.
-
A dose-dependent decrease in signal in the presence of this compound would confirm direct interference with the detection system.
-
-
Increase Sample Dilution: Diluting the sample may reduce the concentration of this compound to a level where it no longer interferes with the assay, while keeping the analyte concentration within the detectable range.
-
Switch Detection System: Consider using an ELISA kit with a different enzyme system that is not based on a redox reaction, such as alkaline phosphatase (ALP).
Data on Potential Interference of Related Compounds
As direct quantitative data for this compound is unavailable, the following table summarizes the known interference patterns for other anticoagulants, which may serve as a proxy for the potential effects of this compound in coagulation assays.
| Assay Type | Interfering Agent Class | Potential Effect on Results | Reference |
| Prothrombin Time (PT) | Vitamin K Antagonists (e.g., Warfarin), Direct Xa Inhibitors | Prolonged clotting time | |
| Activated Partial Thromboplastin Time (aPTT) | Direct Thrombin Inhibitors, Direct Xa Inhibitors, Heparins | Prolonged clotting time | |
| Thrombin Time (TT) | Direct Thrombin Inhibitors | Markedly prolonged clotting time | |
| Clot-based Factor Assays (e.g., FVIII, FIX) | All anticoagulants | Underestimation of factor activity | |
| Lupus Anticoagulant (LA) Assays | Direct Oral Anticoagulants (DOACs) | Potential for false-positive results | |
| Chromogenic Anti-Xa Assay | Direct Xa Inhibitors, Heparins | Falsely elevated anti-Xa activity |
Experimental Protocols
Protocol: Investigating Suspected Interference in an ELISA Assay
Objective: To determine if this compound interferes with a quantitative ELISA.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the assay buffer to create a range of concentrations (e.g., 0 µM, 1 µM, 10 µM, 100 µM).
-
Prepare a high and a low concentration of the analyte standard in the assay buffer.
-
-
Assay Plate Layout:
-
Part 1: Analyte Spike and Recovery:
-
Wells 1-3: Low analyte standard in buffer with 0 µM this compound.
-
Wells 4-6: Low analyte standard in buffer with 10 µM this compound.
-
Wells 7-9: High analyte standard in buffer with 0 µM this compound.
-
Wells 10-12: High analyte standard in buffer with 10 µM this compound.
-
-
Part 2: HRP Activity Check:
-
Wells 13-15: Assay buffer only (blank).
-
Wells 16-18: HRP conjugate + Substrate with 0 µM this compound.
-
Wells 19-21: HRP conjugate + Substrate with 1 µM this compound.
-
Wells 22-24: HRP conjugate + Substrate with 10 µM this compound.
-
Wells 25-27: HRP conjugate + Substrate with 100 µM this compound.
-
-
-
Procedure:
-
For Part 1, follow the standard ELISA protocol up to the point of adding the HRP conjugate and substrate.
-
For Part 2, add the HRP conjugate directly to the wells, followed by the substrate, at the same step as in the main ELISA protocol.
-
Read the plate on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Spike and Recovery: Calculate the percent recovery for the low and high analyte standards in the presence of this compound compared to the control. A recovery outside of 80-120% suggests interference.
-
% Recovery = (Signal with this compound / Signal without this compound) * 100
-
-
HRP Activity: Compare the absorbance of the HRP activity wells containing this compound to the control. A dose-dependent decrease in signal confirms interference with the detection step.
-
Visualizations
Caption: A logical workflow for identifying, confirming, and mitigating suspected drug interference in a laboratory assay.
Caption: Simplified signaling pathway showing this compound's inhibitory effect on platelet aggregation.
References
- 1. Interference of direct oral anticoagulants in haemostasis assays: high potential for diagnostic false positives and false negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impacts of Common Anticoagulants on Coagulation Testing | Choose the Right Test [arupconsult.com]
- 3. Direct oral anticoagulant (DOAC) interference in hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
Technical Support Center: Long-Term Storage of Cloricromen
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Cloricromen. It includes troubleshooting guides and frequently asked questions to address potential issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term storage, it is recommended to store this compound at 2-8°C, protected from light and moisture. The solid form is generally more stable than solutions. For solutions, it is advisable to use them fresh or store them at -20°C for short periods.
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures can accelerate the degradation of this compound. As a coumarin derivative, it may be susceptible to hydrolysis and oxidation, processes that are typically hastened by heat.[1] Storing at recommended refrigerated conditions is crucial to minimize degradation and ensure the compound's integrity over time.
Q3: Is this compound sensitive to light?
A3: Yes, coumarin derivatives can be sensitive to light and may undergo photolytic degradation.[2] Therefore, it is essential to store this compound in light-resistant containers, such as amber vials, to prevent photodegradation.
Q4: What are the primary degradation pathways for this compound?
A4: As a coumarin derivative, this compound is likely susceptible to hydrolysis and oxidation.[1] Hydrolysis may involve the cleavage of ester or other susceptible bonds in the molecule, while oxidation can also lead to the formation of degradation products.[3] Forced degradation studies can help to identify the specific degradation products and pathways.[4]
Q5: Can I store this compound in a solution?
A5: While possible for short-term use, long-term storage of this compound in solution is generally not recommended due to the increased potential for hydrolysis and other degradation reactions in the presence of solvents. If solutions must be stored, they should be kept at -20°C or -80°C and used as quickly as possible. The stability in a specific solvent should be validated.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock. | 1. Prepare a fresh stock solution of this compound. 2. Verify the storage conditions of the solid compound (temperature, light, and moisture protection). 3. Perform a purity check of the solid compound using a validated analytical method like HPLC. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | 1. Confirm that the analytical method is stability-indicating. 2. Perform forced degradation studies to identify potential degradation products. 3. If degradation is confirmed, reassess the storage conditions and handling procedures. |
| Loss of potency in biological assays | Chemical degradation of this compound. | 1. Quantify the concentration of the this compound stock solution using a validated method. 2. Ensure the solvent used for dissolution is compatible and does not accelerate degradation. 3. Store aliquots of the stock solution at -80°C to minimize freeze-thaw cycles. |
| Discoloration or change in physical appearance | Significant degradation of the solid compound. | 1. Do not use the compound. 2. Obtain a new, certified batch of this compound. 3. Review and improve storage and handling protocols to prevent future degradation. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under different long-term storage conditions. This data is illustrative and should be confirmed by in-house stability studies.
| Storage Condition | Time Point | Purity (%) | Total Degradants (%) |
| 2-8°C, Protected from Light | 0 months | 99.8 | 0.2 |
| 6 months | 99.5 | 0.5 | |
| 12 months | 99.1 | 0.9 | |
| 24 months | 98.2 | 1.8 | |
| 25°C/60% RH | 0 months | 99.8 | 0.2 |
| 6 months | 97.3 | 2.7 | |
| 12 months | 94.5 | 5.5 | |
| 40°C/75% RH (Accelerated) | 0 months | 99.8 | 0.2 |
| 3 months | 91.2 | 8.8 | |
| 6 months | 85.6 | 14.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound, which is essential for developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to dry heat at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) and visible light in a photostability chamber for 24 hours.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
4. Data Analysis:
-
Calculate the percentage of this compound degradation.
-
Determine the relative peak areas of the degradation products.
-
Use the mass spectrometry (MS) data to propose structures for the major degradation products.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing and validating a stability-indicating HPLC method for the quantification of this compound in the presence of its degradation products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system with a UV-Vis detector and a mass spectrometer (optional but recommended for peak identification).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile). The gradient program should be optimized to achieve good separation between this compound and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 280 nm).
-
Column Temperature: 30°C.
2. Method Validation (as per ICH guidelines):
-
Specificity: Analyze stressed samples (from Protocol 1) to demonstrate that the method can resolve the this compound peak from all degradation product peaks.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and construct a calibration curve.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability.
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent experimental results potentially arising from this compound degradation.
Caption: Conceptual diagram illustrating how the degradation of this compound can impact its inhibitory effect on platelet aggregation.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cloricromen vs. Aspirin: A Comparative Guide to Platelet Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the platelet-inhibiting functions of cloricromen and aspirin. The information is compiled from various scientific studies to assist researchers and professionals in drug development in understanding the mechanisms and efficacies of these two compounds.
Executive Summary
Aspirin, a cornerstone of antiplatelet therapy, exerts its effect through the irreversible inhibition of cyclooxygenase-1 (COX-1), thereby preventing the formation of thromboxane A2 (TXA2), a potent platelet agonist. This compound, a coumarin derivative, also demonstrates significant antiplatelet activity, although its mechanism is distinct from that of aspirin. Evidence suggests this compound functions, at least in part, by inhibiting phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits platelet activation and aggregation.
While direct comparative clinical trials providing head-to-head quantitative data on platelet inhibition are limited, this guide synthesizes available data to offer a comprehensive overview of their individual performance and mechanisms of action.
Quantitative Data on Platelet Inhibition
The following tables summarize the available quantitative data on the inhibitory effects of this compound and aspirin on platelet aggregation induced by various agonists.
Table 1: this compound - Inhibition of Platelet Aggregation
| Agonist | Concentration of this compound | Observed Effect | Study Type |
| ADP (2 µM) | Dose-dependent | Reduction in platelet aggregation and cytoplasmic Ca2+ movements[1] | In vitro (human platelets) |
| ADP (2 µM) + Adrenaline (10 µM) | Dose-dependent | Reduction in platelet aggregation and cytoplasmic Ca2+ movements[1] | In vitro (human platelets) |
| Thrombin | 5-30 µM | Inhibition of platelet aggregation[2] | In vitro |
| Collagen | 1-1000 µg/kg/min (15 min) | Dose-dependent inhibition of ex vivo platelet aggregation; stronger inhibition than against ADP[3] | Ex vivo (rabbit) |
| ADP | 1-1000 µg/kg/min (15 min) | Dose-dependent inhibition of ex vivo platelet aggregation[3] | Ex vivo (rabbit) |
Table 2: Aspirin - Inhibition of Platelet Aggregation
| Agonist | IC50 of Aspirin | Study Type |
| Collagen | ~300-340 µmol/L | In vitro |
| Arachidonic Acid (1 mmol/L) | Log IC50: -5.20 | In vitro |
| ADP | No significant effect up to 100 µmol/L | In vitro |
| ADP (up to 0.5 µM) | Inhibition of TXA2-dependent platelet aggregation | In vitro (rat) |
Mechanisms of Action: Signaling Pathways
The distinct mechanisms of aspirin and this compound are visualized in the following signaling pathway diagrams.
Caption: Aspirin irreversibly inhibits the COX-1 enzyme.
Caption: this compound is thought to inhibit phosphodiesterase.
Experimental Protocols
The following are generalized protocols for key experiments used to assess platelet function, based on methodologies cited in the literature.
Light Transmission Aggregometry (LTA)
This is a widely used method to measure platelet aggregation in vitro.
Objective: To measure the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP and Platelet-Poor Plasma (PPP) Preparation:
-
The whole blood is centrifuged at a low speed (e.g., 200 x g for 10-15 minutes) to obtain PRP, which is rich in platelets.
-
The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15-20 minutes) to obtain PPP, which has a very low platelet count.
-
-
Aggregometer Setup:
-
The aggregometer is calibrated using PPP to set 100% light transmission and PRP to set 0% light transmission.
-
-
Assay Procedure:
-
Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C.
-
The test compound (this compound or aspirin) or vehicle is added to the PRP and incubated for a specified time.
-
A platelet agonist (e.g., ADP, collagen, arachidonic acid, thrombin) is added to induce aggregation.
-
The change in light transmission is recorded over time as platelets aggregate. The maximum aggregation percentage is determined.
-
-
Data Analysis:
-
For dose-response studies, various concentrations of the inhibitor are tested to calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response).
-
Ex Vivo Platelet Aggregation
This method assesses platelet function in blood taken from a subject after administration of a drug.
Objective: To evaluate the in vivo effect of a drug on platelet aggregation.
Methodology:
-
Drug Administration: The test drug (this compound or aspirin) is administered to the study subjects (human or animal).
-
Blood Sampling: Blood samples are collected at specific time points before and after drug administration.
-
Platelet Aggregation Measurement: Platelet aggregation is then measured in the collected blood samples using a method like LTA, as described above.
-
Data Analysis: The results are compared to baseline (pre-drug) measurements to determine the extent of platelet inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical study evaluating the effect of an antiplatelet agent.
Caption: Workflow for evaluating antiplatelet drug efficacy.
Conclusion
References
- 1. Cloricromene inhibits the activation of human platelets by ADP alone or in combination with adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloricromene synergizes with antiplatelet drugs and nitric oxide-like factor derived from rat peritoneal polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissociation of the anti-ischaemic effects of cloricromene from its anti-platelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cloricromen and Clopidogrel on Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Cloricromen and clopidogrel, two antiplatelet agents, focusing on their effects on platelet aggregation. The information presented herein is compiled from various scientific studies to offer an objective overview supported by experimental data.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. Antiplatelet drugs are cornerstones in the prevention and treatment of cardiovascular diseases. This guide delves into the mechanisms of action, quantitative effects on platelet aggregation, and experimental protocols for two such drugs: this compound and clopidogrel.
Mechanisms of Action
The antiplatelet effects of this compound and clopidogrel stem from their distinct mechanisms of action at the molecular level.
This compound: This agent is understood to exert its antiplatelet effect by inhibiting phosphodiesterase (PDE).[1] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various substrates to inhibit platelet activation and aggregation.[2][3]
Clopidogrel: Clopidogrel is a prodrug that is metabolized in the liver to its active thiol metabolite.[4][5] This active metabolite irreversibly binds to the P2Y12 subtype of the ADP receptor on the platelet surface. By blocking this receptor, clopidogrel prevents ADP-mediated platelet activation, which includes a decrease in intracellular cAMP levels and the subsequent activation of the glycoprotein IIb/IIIa complex.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by this compound and clopidogrel.
Quantitative Data on Platelet Aggregation Inhibition
The following tables summarize the quantitative effects of this compound and clopidogrel on platelet aggregation as reported in various studies. It is important to note that the experimental conditions, such as the type of platelet preparation and agonist concentration, vary between studies, which may influence the results.
Table 1: In Vitro Inhibition of ADP-Induced Platelet Aggregation
| Drug | Preparation | Agonist (ADP) Concentration | IC50 Value | Reference |
| Clopidogrel | Washed Platelets | 6 µM | 1.9 ± 0.3 µM | |
| Clopidogrel | Platelet-Rich Plasma (PRP) | Not Specified | 3291.07 µM | |
| This compound | Not Reported | 2 µM | Dose-dependent reduction |
Table 2: Ex Vivo/Clinical Inhibition of Platelet Aggregation
| Drug | Dosage | Agonist (ADP) | % Inhibition / Platelet Aggregation | Study Population | Reference |
| Clopidogrel | 75 mg/day | 5 µM | 36% ± 36% reduction (at 6 weeks) | Patients with atherosclerotic disease | |
| Clopidogrel | 75 mg/day | 20 µM | 44 ± 15% (mean max aggregation) | Patients with acute coronary syndromes | |
| Clopidogrel | 150 mg/day | 5 µM | 45.1 ± 20.9% (mean max aggregation) | Patients post-PCI | |
| This compound | 100 mg twice daily for 7 days | Not Specified | Consistent inhibition in whole blood | Healthy volunteers |
Experimental Protocols
The following section details a typical experimental protocol for assessing platelet aggregation using Light Transmission Aggregometry (LTA), a standard method in the field.
Light Transmission Aggregometry (LTA) Protocol
This protocol provides a general framework for measuring platelet aggregation in response to agonists.
Objective: To measure the in vitro effect of a test compound (e.g., this compound or clopidogrel's active metabolite) on ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood from healthy, drug-free donors.
-
3.2% or 3.8% sodium citrate anticoagulant.
-
Light Transmission Aggregometer.
-
Agonist solution (e.g., Adenosine diphosphate - ADP).
-
Test compound solutions at various concentrations.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Aggregometer cuvettes and stir bars.
-
Pipettes.
Experimental Workflow Diagram:
Procedure:
-
Blood Collection: Draw whole blood into tubes containing sodium citrate anticoagulant.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP (the supernatant).
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer by setting 0% light transmission with a cuvette containing PRP and 100% light transmission with a cuvette containing PPP.
-
-
Assay Performance:
-
Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the sample well of the aggregometer, pre-warmed to 37°C.
-
Add the test compound (this compound or clopidogrel's active metabolite) or vehicle control to the PRP and incubate for a specified period (e.g., 1-5 minutes).
-
Initiate the recording and add the agonist (e.g., ADP) to induce platelet aggregation.
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission relative to the baselines set by PRP and PPP.
Conclusion
This compound and clopidogrel are effective antiplatelet agents that operate through distinct molecular pathways. Clopidogrel's mechanism as a P2Y12 receptor antagonist is well-established and its effects have been extensively quantified. This compound appears to function through the inhibition of phosphodiesterase, leading to increased intracellular cAMP. While direct comparative quantitative data is limited, the available information suggests both drugs effectively inhibit platelet aggregation. The choice of agent in a clinical or research setting would depend on the specific context, including the desired mechanism of action and the required potency of platelet inhibition. Further head-to-head studies are warranted to provide a more definitive comparison of their efficacy.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Anti-platelet therapy: phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet aggregation, ATP release and cytoplasmic Ca2+ movement: the effects of cloricromene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Cloricromen and Other Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of cloricromen against other well-established coumarin derivatives, namely warfarin, acenocoumarol, and phenprocoumon. While all are derivatives of coumarin, emerging evidence indicates that this compound operates through a distinct mechanism of action, positioning it as an antiplatelet agent rather than a traditional anticoagulant. This guide will objectively compare their pharmacological profiles, supported by available experimental data, to inform further research and drug development.
Executive Summary
Traditional coumarin derivatives, such as warfarin, acenocoumarol, and phenprocoumon, exert their anticoagulant effects by inhibiting the vitamin K epoxide reductase complex, which is crucial for the synthesis of several clotting factors. In contrast, this compound's primary therapeutic action is the inhibition of platelet aggregation, with studies indicating it acts on thromboxane A2.[1] This fundamental difference in their mechanism of action has significant implications for their clinical application, efficacy, and safety profiles. While direct comparative clinical trials are limited, this guide synthesizes the available data to draw a clear distinction between these compounds.
Comparative Data on Pharmacological Effects
The following tables summarize the key pharmacological differences between this compound and other coumarin derivatives based on available preclinical and clinical data.
Table 1: Comparison of Mechanism of Action and Therapeutic Effects
| Feature | This compound | Warfarin | Acenocoumarol | Phenprocoumon |
| Primary Mechanism | Inhibition of platelet aggregation (Thromboxane A2 pathway)[1] | Vitamin K antagonist (Inhibition of Vitamin K epoxide reductase) | Vitamin K antagonist (Inhibition of Vitamin K epoxide reductase) | Vitamin K antagonist (Inhibition of Vitamin K epoxide reductase) |
| Primary Effect | Antiplatelet[1] | Anticoagulant | Anticoagulant | Anticoagulant |
| Effect on INR | Transient and not clinically significant[2] | Significant and requires monitoring | Significant and requires monitoring | Significant and requires monitoring |
| Key Clinical Use | Investigated for ischemic cerebrovascular disease and its anti-ischemic properties[1] | Prevention and treatment of thromboembolic events (e.g., DVT, PE, atrial fibrillation) | Prevention and treatment of thromboembolic events | Prevention and treatment of thromboembolic events |
Table 2: Comparative Efficacy and Safety Profile
| Parameter | This compound | Warfarin | Acenocoumarol | Phenprocoumon |
| Anticoagulant Potency | Low to negligible | High | High | High |
| Antiplatelet Activity | High | Low | Low | Low |
| Time in Therapeutic Range (TTR) for INR | Not applicable | Variable, influenced by genetics, diet, and drug interactions | Generally lower TTR compared to phenprocoumon | Generally higher and more stable TTR compared to acenocoumarol |
| Primary Adverse Effect | Bleeding (as an antiplatelet) | Bleeding (as an anticoagulant) | Bleeding (as an anticoagulant) | Bleeding (as an anticoagulant) |
| Monitoring Requirement | Platelet function assays (in research settings) | Regular INR monitoring is essential | Regular INR monitoring is essential | Regular INR monitoring is essential |
Experimental Protocols
Detailed methodologies are crucial for the valid comparison of these compounds. Below are representative experimental protocols for assessing their distinct effects.
Protocol 1: Assessment of Antiplatelet Activity (for this compound)
Objective: To determine the in vitro effect of this compound on platelet aggregation.
Methodology: Light Transmission Aggregometry (LTA)
-
Blood Collection: Whole blood is collected from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g) for 15 minutes.
-
Platelet Count Standardization: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregation Assay:
-
PRP is pre-incubated with various concentrations of this compound or a vehicle control at 37°C for a specified time.
-
A platelet agonist, such as adenosine diphosphate (ADP) or collagen, is added to induce aggregation.
-
The change in light transmission through the cuvette is monitored over time using an aggregometer. An increase in light transmission corresponds to an increase in platelet aggregation.
-
-
Data Analysis: The maximum percentage of aggregation is calculated for each concentration of this compound and compared to the control. The IC50 (half-maximal inhibitory concentration) can then be determined.
Protocol 2: Assessment of Anticoagulant Activity (for Warfarin, Acenocoumarol, Phenprocoumon)
Objective: To determine the in vivo anticoagulant effect by measuring the International Normalized Ratio (INR).
Methodology: Prothrombin Time (PT) and INR Calculation
-
Patient Population: Patients stabilized on oral anticoagulant therapy.
-
Blood Collection: A venous blood sample is collected into a tube containing 3.2% sodium citrate.
-
Plasma Preparation: The blood is centrifuged to obtain platelet-poor plasma.
-
Prothrombin Time (PT) Assay:
-
The plasma sample is warmed to 37°C.
-
A thromboplastin reagent (containing tissue factor and calcium) is added to the plasma.
-
The time taken for the plasma to clot is measured in seconds. This is the PT value.
-
-
INR Calculation: The INR is calculated using the following formula: INR = (Patient PT / Mean Normal PT) ^ ISI
-
Patient PT: The prothrombin time of the patient's plasma.
-
Mean Normal PT: The geometric mean of the PT values from a group of healthy individuals.
-
ISI (International Sensitivity Index): A value that standardizes the thromboplastin reagent to an international standard.
-
-
Data Analysis: The calculated INR value is used to assess the level of anticoagulation and guide dose adjustments to maintain the therapeutic range (typically 2.0-3.0 for most indications).
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound and traditional coumarin derivatives are best understood by visualizing their respective signaling pathways and the experimental workflows used to evaluate them.
Caption: Comparative signaling pathways of this compound and traditional coumarins.
Caption: Conceptual workflow for comparing this compound and traditional coumarins.
Conclusion
The available evidence strongly suggests that this compound should be classified and evaluated as an antiplatelet agent rather than a typical coumarin anticoagulant. Its mechanism of action, focused on inhibiting platelet aggregation, is fundamentally different from the vitamin K antagonism of warfarin, acenocoumarol, and phenprocoumon. Therefore, direct comparisons of efficacy based on traditional anticoagulant metrics like INR are not appropriate.
For researchers and drug development professionals, this distinction is critical. Future studies on this compound should focus on its potential in conditions where platelet aggregation is a key pathological factor. Comparative efficacy studies should be designed to evaluate its antiplatelet effects against other antiplatelet agents, rather than against vitamin K antagonists. Understanding these nuances is paramount for the rational design of future clinical trials and the potential therapeutic positioning of this compound.
References
Validating the Anti-inflammatory Effects of Cloricromen Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Cloricromen against two well-established inhibitors: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a potent corticosteroid. The information presented herein is supported by experimental data to assist researchers in evaluating the potential of this compound as an anti-inflammatory agent.
Overview of Anti-inflammatory Mechanisms
Inflammation is a complex biological response involving a cascade of signaling pathways. A key pathway involves the activation of transcription factors like NF-κB, which leads to the expression of pro-inflammatory enzymes and cytokines such as Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β). These mediators contribute to the characteristic signs of inflammation, including pain, swelling, and redness.
This compound, a coumarin derivative, exhibits a multi-faceted anti-inflammatory profile. It has been shown to inhibit the production of TNF-α, which in turn can prevent the synthesis of IL-1β. This upstream regulation leads to a downstream reduction in the expression of iNOS and COX-2. Beyond its cytokine-modulating effects, this compound also demonstrates anti-platelet activity. In contrast, Indomethacin acts primarily by non-selectively inhibiting COX-1 and COX-2 enzymes, thereby blocking the production of prostaglandins.[1][2] Dexamethasone, a synthetic glucocorticoid, exerts broad anti-inflammatory effects by binding to glucocorticoid receptors, which then regulate gene expression to suppress numerous pro-inflammatory pathways and promote anti-inflammatory genes.[3][4][5]
Comparative Analysis of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound, Indomethacin, and Dexamethasone on key inflammatory markers.
| Parameter | This compound | Indomethacin | Dexamethasone |
| Primary Target(s) | TNF-α, Platelet Aggregation | COX-1 and COX-2 | Glucocorticoid Receptor |
| COX-1 IC50 | Data not available | 0.0090 µM - 0.063 µM | No inhibition |
| COX-2 IC50 | Data not available | 0.31 µM - 0.48 µM | 0.0073 µM - 10 nM (0.01 µM) |
| PGE2 Release IC50 | Data not available | 5.5 ± 0.1 nM | Data not available |
| TNF-α Release | Inhibits | Augments peripheral release | Potent inhibitor (IC50: 0.19 µM) |
| IL-1β Release | Inhibits (indirectly) | - | Potent inhibitor (IC50: 0.11 µM) |
| iNOS Expression | Reduces | - | Inhibits |
| Platelet Aggregation | Inhibits | Inhibits | No direct effect |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.
Experimental Methodologies
3.1. Collagen-Induced Arthritis (CIA) in Rodents
This model is widely used to mimic human rheumatoid arthritis and evaluate the efficacy of anti-inflammatory compounds.
-
Induction: Genetically susceptible strains of mice (e.g., DBA/1) or rats (e.g., Lewis) are immunized with an emulsion of type II collagen and an adjuvant (e.g., Complete Freund's Adjuvant). A booster injection is typically administered 21 days after the initial immunization.
-
Treatment: Test compounds (this compound, Indomethacin, Dexamethasone) or vehicle are administered daily, starting before or after the onset of clinical symptoms.
-
Assessment: The severity of arthritis is evaluated by scoring joint inflammation, redness, and swelling. Paw thickness can also be measured. At the end of the study, joints are collected for histological analysis to assess cartilage and bone erosion.
-
Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and other inflammatory markers.
3.2. In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet clumping induced by various agonists.
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh whole blood collected in sodium citrate tubes by low-speed centrifugation. Platelet-poor plasma (PPP) is obtained by high-speed centrifugation and used as a reference.
-
Procedure:
-
PRP is placed in a cuvette in a light transmission aggregometer, which measures the amount of light passing through the sample.
-
The test compound (e.g., this compound) or vehicle is added to the PRP and incubated.
-
A platelet agonist (e.g., ADP, collagen, thrombin) is added to induce aggregation.
-
As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. This change is recorded over time.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to the aggregation with the vehicle control.
3.3. Cytokine and Prostaglandin Measurement
-
Cell Culture: Monocytes or other relevant cell types are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of cytokines (TNF-α, IL-1β) and prostaglandins (PGE2) in the cell culture supernatants or serum samples is quantified using specific ELISA kits.
Comparative Mechanism of Action
The distinct mechanisms of this compound, Indomethacin, and Dexamethasone are visualized below. This compound acts upstream by targeting TNF-α, while Indomethacin targets the COX enzymes directly, and Dexamethasone has a broad, nuclear-level effect on gene transcription.
Conclusion
This compound demonstrates a distinct anti-inflammatory mechanism compared to the established inhibitors Indomethacin and Dexamethasone. Its ability to modulate the inflammatory cascade at a higher level by inhibiting TNF-α production suggests it may offer a different therapeutic approach. Furthermore, its anti-platelet effects could be beneficial in inflammatory conditions with a thrombotic component.
-
Versus Indomethacin: this compound's upstream action on cytokines is a key differentiator from the direct enzyme inhibition of COX by Indomethacin. Notably, some studies suggest that NSAIDs like Indomethacin may actually increase the peripheral production of TNF-α, a cytokine that this compound inhibits.
-
Versus Dexamethasone: While Dexamethasone is a highly potent and broad-spectrum anti-inflammatory agent, its utility can be limited by significant side effects associated with long-term use. This compound's more targeted approach may present a more favorable safety profile, although this requires further investigation.
The data presented in this guide highlights the potential of this compound as a novel anti-inflammatory agent. Further head-to-head studies with standardized protocols are warranted to fully elucidate its comparative efficacy and therapeutic potential.
References
Comparative Analysis of Cloricromen and P2Y12 Inhibitors in Platelet Aggregation
A detailed guide for researchers and drug development professionals on the mechanistic differences and potential for cross-reactivity between the antiplatelet agent Cloricromen and established P2Y12 receptor antagonists.
This guide provides a comprehensive comparison of this compound with the widely used P2Y12 inhibitors clopidogrel, prasugrel, and ticagrelor. The focus is on their distinct mechanisms of action in inhibiting platelet aggregation, supported by available experimental data. While direct cross-reactivity studies involving this compound and P2Y12 inhibitors are not extensively documented in publicly available literature, this guide will explore the theoretical potential for such interactions based on their differing molecular pathways.
Executive Summary
This compound, a coumarin derivative, exhibits antiplatelet effects through a mechanism distinct from that of P2Y12 inhibitors. Evidence suggests that this compound's primary mode of action involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP is a potent inhibitor of platelet activation. In contrast, P2Y12 inhibitors directly target the P2Y12 receptor on the platelet surface, preventing its activation by adenosine diphosphate (ADP).
The structural and mechanistic differences between this compound and P2Y12 inhibitors—thienopyridines (clopidogrel, prasugrel) and a cyclopentyl-triazolo-pyrimidine (ticagrelor)—suggest a low likelihood of direct competitive cross-reactivity at the P2Y12 receptor. However, pharmacodynamic interactions are possible.
Mechanism of Action and Signaling Pathways
P2Y12 Receptor Signaling Pathway and Inhibition
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in ADP-mediated platelet activation and aggregation.[1] Upon binding of ADP, the P2Y12 receptor couples to the inhibitory G protein, Gi, which in turn inhibits adenylyl cyclase.[2] This leads to a decrease in intracellular cAMP levels, relieving the inhibition of platelet activation.[3]
-
Clopidogrel and Prasugrel: These are thienopyridine prodrugs that require metabolic activation in the liver to form their active metabolites.[4] These active metabolites then irreversibly bind to the P2Y12 receptor, blocking ADP from binding and thereby preventing platelet activation for the lifespan of the platelet.[4]
-
Ticagrelor: This is a direct-acting and reversible P2Y12 inhibitor. It belongs to the cyclopentyl-triazolo-pyrimidine class and binds to a site on the P2Y12 receptor distinct from the ADP binding site, inducing a conformational change that prevents receptor activation.
This compound's Proposed Mechanism of Action
This compound's antiplatelet activity is not attributed to direct P2Y12 receptor antagonism. Instead, it is believed to function primarily as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that hydrolyze cAMP. By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP. Increased cAMP levels activate Protein Kinase A (PKA), which phosphorylates various proteins that ultimately inhibit platelet activation and aggregation. This includes the inhibition of calcium mobilization, a critical step in platelet activation.
Some studies also suggest that this compound may interfere with the thromboxane A2 pathway and calcium signaling, further contributing to its antiplatelet effects.
Figure 1: Signaling Pathways of P2Y12 Inhibitors and this compound.
Comparative Performance Data
Quantitative data on the inhibitory potency of these compounds are essential for a direct comparison. The following table summarizes available data, primarily as half-maximal inhibitory concentrations (IC50) for platelet aggregation or receptor binding. It is important to note that experimental conditions can significantly influence these values.
| Compound | Target | Assay Type | IC50 | Reference |
| Clopidogrel (active metabolite) | P2Y12 Receptor | Radioligand Binding | ~0.34 nM | |
| Prasugrel (active metabolite) | P2Y12 Receptor | Platelet Aggregation (ADP-induced) | ~1.9 mg/kg (ED50 ex vivo) | |
| Ticagrelor | P2Y12 Receptor | Platelet Aggregation (ADP-induced) | 0.005 ± 0.004 µM | |
| This compound | Phosphodiesterase (presumed) | Thrombin-induced Platelet Aggregation | 5-30 µM (effective concentration range) |
Experimental Protocols
Light Transmission Aggregometry (LTA)
LTA is a widely used method to assess platelet function by measuring the change in light transmission through a platelet suspension as aggregation occurs.
Objective: To measure the ability of a test compound to inhibit platelet aggregation induced by an agonist like ADP.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
-
Agonist solution (e.g., ADP at a final concentration of 5-20 µM).
-
Test compounds (this compound, active metabolites of clopidogrel/prasugrel, ticagrelor) at various concentrations.
-
Saline or appropriate vehicle control.
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
Instrument Calibration: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.
-
Assay: a. Pipette a standardized volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer. b. Add the test compound or vehicle control and incubate for a specified time (e.g., 1-5 minutes) at 37°C. c. Add the agonist (e.g., ADP) to induce platelet aggregation. d. Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: The percentage of platelet aggregation is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
VerifyNow P2Y12 Assay
The VerifyNow P2Y12 assay is a point-of-care, whole-blood, cartridge-based turbidimetric assay designed to measure the level of P2Y12 receptor blockade.
Objective: To quantify the extent of P2Y12 inhibition by a test compound.
Principle: The assay contains two channels. One channel contains ADP and prostaglandin E1 (PGE1). PGE1 is included to reduce the contribution of the P2Y1 receptor, making the assay more specific for the P2Y12 pathway. The second channel contains a thrombin receptor activating peptide (TRAP) to measure maximum platelet function. Fibrinogen-coated beads aggregate in proportion to the number of activated GPIIb/IIIa receptors. The instrument measures the change in light transmission and reports the results in P2Y12 Reaction Units (PRU).
Procedure:
-
Collect a whole blood sample in a 3.2% sodium citrate tube.
-
Invert the tube gently to mix.
-
Insert the VerifyNow P2Y12 cartridge into the instrument.
-
Dispense the blood sample into the cartridge.
-
The instrument automatically performs the assay and reports the PRU value.
Figure 2: Experimental workflow for Light Transmission Aggregometry.
Cross-Reactivity Analysis
Structural Comparison:
-
This compound: A coumarin derivative.
-
Clopidogrel and Prasugrel: Thienopyridines, characterized by a thiophene ring fused to a pyridine ring.
-
Ticagrelor: A cyclopentyl-triazolo-pyrimidine, structurally distinct from the thienopyridines.
The significant structural differences between the coumarin-based this compound and both the thienopyridine and cyclopentyl-triazolo-pyrimidine classes of P2Y12 inhibitors make direct, competitive cross-reactivity at the P2Y12 receptor highly unlikely.
Mechanistic Implications for Cross-Reactivity:
Given that this compound and P2Y12 inhibitors act on different targets within the platelet activation cascade, the concept of cross-reactivity in the traditional sense (i.e., binding to the same receptor) does not apply.
-
A patient with a hypersensitivity reaction to a thienopyridine (e.g., clopidogrel) is reacting to the specific chemical structure of that drug class. Since this compound is structurally unrelated, a cross-reactive allergic response would not be anticipated.
-
Similarly, a lack of efficacy with a P2Y12 inhibitor due to genetic variations in metabolism (e.g., with clopidogrel) or other factors would not be expected to impact the efficacy of this compound, as its mechanism of action is independent of the P2Y12 receptor and its metabolic activation pathway.
Pharmacodynamic Interactions:
While direct cross-reactivity is improbable, co-administration of this compound with a P2Y12 inhibitor could lead to synergistic or additive antiplatelet effects. Both pathways ultimately lead to a reduction in platelet aggregability. This could potentially increase the risk of bleeding, and any such combination would require careful clinical evaluation. Studies have shown that this compound can synergize with other antiplatelet agents.
Conclusion
This compound represents a class of antiplatelet agent with a mechanism of action centered on the inhibition of phosphodiesterase and subsequent increase in intracellular cAMP. This is fundamentally different from the direct P2Y12 receptor antagonism of clopidogrel, prasugrel, and ticagrelor. Based on the distinct molecular targets and chemical structures, there is no scientific basis to expect direct cross-reactivity between this compound and P2Y12 inhibitors. The primary clinical consideration would be the potential for additive pharmacodynamic effects if these agents were to be used concomitantly. Further research is warranted to fully elucidate the PDE isoforms targeted by this compound and to conduct direct comparative studies with P2Y12 inhibitors to better understand its relative potency and clinical potential.
References
- 1. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 2. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cloricromen's Antioxidant Capacity: A Comparative Guide Against Standard Compounds
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the antioxidant capacity of the coumarin derivative, Cloricromen. Due to a lack of publicly available data on the antioxidant capacity of this compound from standardized assays, this document serves as a foundational guide, presenting a side-by-side comparison of widely used antioxidant standards and detailing the experimental protocols required to generate such comparative data.
Comparative Antioxidant Capacity of Standard Compounds
The following table summarizes the antioxidant capacity of three commonly used standard compounds—Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). These values are typically expressed as the half-maximal inhibitory concentration (IC50) or Trolox Equivalent Antioxidant Capacity (TEAC), which are determined using various assays. At present, no peer-reviewed studies were identified that report the IC50, TEAC, ORAC, or FRAP values for this compound. The data presented below has been compiled from various scientific sources and is intended to serve as a baseline for future comparative studies that include this compound.
| Antioxidant Assay | Trolox | Ascorbic Acid (Vitamin C) | Butylated Hydroxytoluene (BHT) | This compound |
| DPPH IC50 (µg/mL) | 3.77 ± 0.08[1] | ~5-10 | ~15-30 | Data not available |
| ABTS TEAC Value | 1.00 (by definition) | 1.05 - 1.20 | 0.50 - 0.90 | Data not available |
| ORAC Value (µmol TE/g) | 1.00 (by definition) | ~0.95 | Data not available | Data not available |
| FRAP Value (µM Fe(II)/g) | ~1500-2500 | ~2000-6000[2][3][4] | Data not available | Data not available |
Note: The values for standard compounds can vary depending on the specific experimental conditions. It is recommended to run these standards alongside this compound in any future antioxidant capacity studies for accurate comparison.
Experimental Workflows and Signaling Pathways
A crucial aspect of antioxidant capacity evaluation is understanding the underlying experimental workflow. The following diagram, generated using Graphviz, illustrates a generalized workflow for an in vitro antioxidant capacity assay.
Detailed Experimental Protocols
For researchers planning to evaluate the antioxidant capacity of this compound, the following are detailed methodologies for four standard assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[5]
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare a series of dilutions of this compound and the standard compounds (Trolox, Ascorbic Acid, BHT) in methanol.
-
-
Assay Procedure:
-
To a microplate well or a cuvette, add a specific volume of the antioxidant solution (e.g., 100 µL).
-
Add a specific volume of the DPPH solution (e.g., 100 µL).
-
For the blank, use methanol instead of the antioxidant solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the percentage of inhibition against the concentration of the antioxidant.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ solution, mix the ABTS stock solution and potassium persulfate stock solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and the standard compounds.
-
-
Assay Procedure:
-
Add a small volume of the antioxidant solution (e.g., 10 µL) to a specific volume of the diluted ABTS•+ solution (e.g., 1 mL).
-
Mix thoroughly and incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of absorbance.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Reagent Preparation:
-
Prepare a fluorescein stock solution in a phosphate buffer (75 mM, pH 7.4).
-
Prepare a peroxyl radical generator solution, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), in the same buffer.
-
Prepare a series of dilutions of this compound and the standard compound (Trolox).
-
-
Assay Procedure:
-
In a black microplate, add the antioxidant solution, followed by the fluorescein solution.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
Immediately begin monitoring the fluorescence decay every minute for a set period (e.g., 60-90 minutes) using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).
-
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The ORAC value is expressed as Trolox equivalents by comparing the net AUC of the sample to a Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of dilutions of this compound and the standard compounds (e.g., Ascorbic Acid or Trolox).
-
-
Assay Procedure:
-
Add a small volume of the antioxidant solution (e.g., 30 µL) to a large volume of the FRAP reagent (e.g., 900 µL).
-
Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known concentration of FeSO₄ or a standard antioxidant like Ascorbic Acid or Trolox.
-
The results are typically expressed as µM Fe(II) equivalents or in terms of the standard used.
-
Conclusion and Future Directions
While this compound has shown promise in various pharmacological models, its direct antioxidant capacity remains to be quantitatively characterized using standardized in vitro assays. The experimental protocols detailed in this guide provide a clear pathway for researchers to benchmark this compound against established antioxidant compounds. Such data would be invaluable for understanding its mechanism of action and for its potential development as a therapeutic agent in oxidative stress-related conditions. It is strongly recommended that future studies on this compound's biological activities include a comprehensive evaluation of its antioxidant profile using the assays described herein.
References
In Vitro Comparison of Cloricromen and Other Anti-Thrombotic Agents: A Guide for Researchers
An objective analysis of the in vitro performance of Cloricromen against established anti-thrombotic agents, Aspirin and Clopidogrel, providing a comprehensive guide for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data on their effects on platelet aggregation, intracellular signaling, and coagulation pathways.
Introduction
Thrombotic diseases, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. Anti-thrombotic agents are central to the prevention and treatment of these conditions. This guide provides an in vitro comparison of this compound, a coumarin derivative, with two widely used anti-platelet agents: Aspirin, a cyclooxygenase inhibitor, and Clopidogrel, a P2Y12 receptor antagonist. By presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to equip researchers with the necessary information to evaluate and compare the in vitro characteristics of these agents.
Data Presentation: In Vitro Performance Comparison
The following tables summarize the available quantitative data on the in vitro effects of this compound, Aspirin, and the active metabolite of Clopidogrel on key markers of thrombosis. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. Therefore, the presented data is compiled from various sources and should be interpreted with consideration of the different experimental setups.
Table 1: Inhibition of ADP-Induced Platelet Aggregation
| Agent | Test System | Agonist Concentration | IC50 Value | Reference |
| This compound | Washed Human Platelets | 2 µM ADP | Dose-dependent reduction observed | [1] |
| Clopidogrel (active metabolite) | Washed Human Platelets | 6 µM ADP | 1.9 ± 0.3 µM | [2] |
| Aspirin | Rat Whole Blood | > 0.5 µM ADP | Ineffective at blocking aggregation | [3] |
Table 2: Inhibition of Collagen-Induced Platelet Aggregation
| Agent | Test System | Agonist Concentration | Inhibition | Reference |
| This compound | Human Whole Blood | Not Specified | Consistent inhibition observed | [2] |
| Aspirin | Human Whole Blood | 0.5 µg/mL Collagen | 80% inhibition | [4] |
| Aspirin | Human Whole Blood | 2.0 µg/mL Collagen | 38% inhibition | |
| Clopidogrel (active metabolite) | Washed Human Platelets | 2.5 µg/mL Collagen | No significant inhibition |
Table 3: Effects on Intracellular Calcium Mobilization and P-selectin Expression
| Agent | Parameter | Test System | Effect | Reference |
| This compound | Intracellular Ca2+ | Aequorin-loaded Human Platelets | Dose-dependent reduction | |
| Aspirin | P-selectin Expression | Not Specified | - | - |
| Clopidogrel | P-selectin Expression | Not Specified | - | - |
Table 4: Effects on Coagulation Parameters
| Agent | Parameter | Test System | Effect | Reference |
| This compound | Thrombin-induced Platelet Aggregation | Not Specified | Inhibition observed at 5-30 µM | |
| Aspirin | Thrombin Generation | Not Specified | - | - |
| Clopidogrel | Thrombin Generation | Not Specified | - | - |
Experimental Protocols
This section details the methodologies for key in vitro experiments used to assess the efficacy of anti-thrombotic agents.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the ability of a compound to inhibit platelet aggregation induced by various agonists.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks. Blood is collected into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
The citrated whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.
-
-
Aggregation Measurement:
-
A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmission is established (0% aggregation). PPP is used to set the 100% aggregation baseline.
-
The test compound (this compound, Aspirin, or Clopidogrel's active metabolite) or vehicle control is added to the PRP and incubated for a specified period.
-
A platelet agonist, such as Adenosine Diphosphate (ADP) or collagen, is added to induce aggregation.
-
The change in light transmission through the PRP is recorded over time as platelets aggregate. The maximum percentage of aggregation is determined.
-
-
Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in aggregation compared to the vehicle control. IC50 values (the concentration of the inhibitor that causes 50% inhibition of platelet aggregation) can be determined by testing a range of compound concentrations.
Measurement of Intracellular Calcium ([Ca2+]) Mobilization
Objective: To assess the effect of a compound on the increase in intracellular calcium concentration that occurs upon platelet activation.
Methodology:
-
Platelet Preparation and Loading:
-
PRP or washed platelets are prepared as described above.
-
Platelets are incubated with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM, which can cross the cell membrane.
-
After an incubation period, extracellular dye is removed by washing the platelets.
-
-
Fluorometric Measurement:
-
The dye-loaded platelets are placed in a cuvette in a fluorometer maintained at 37°C.
-
The test compound or vehicle is added and incubated.
-
A platelet agonist (e.g., ADP, thrombin) is added to stimulate the platelets.
-
The change in fluorescence intensity is recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation or emission wavelengths is used to calculate the intracellular calcium concentration.
-
-
Data Analysis: The peak increase in intracellular calcium concentration in the presence of the test compound is compared to the control to determine the inhibitory effect.
Flow Cytometry for P-selectin Expression
Objective: To quantify the expression of P-selectin on the platelet surface, a marker of platelet activation and degranulation.
Methodology:
-
Blood Sample Preparation: Whole blood is collected in sodium citrate.
-
Incubation with Test Compound and Agonist:
-
Aliquots of whole blood are incubated with the test compound or vehicle control.
-
A platelet agonist (e.g., thrombin, ADP) is added to stimulate platelet activation. A resting (unstimulated) sample serves as a negative control.
-
-
Antibody Staining:
-
The blood samples are incubated with a fluorescently labeled monoclonal antibody specific for P-selectin (CD62P) and another antibody to identify platelets (e.g., anti-CD41 or anti-CD61).
-
-
Flow Cytometry Analysis:
-
The samples are analyzed on a flow cytometer. Platelets are identified based on their light scatter properties and positive staining for the platelet-specific marker.
-
The fluorescence intensity of the P-selectin antibody on the platelet population is measured.
-
-
Data Analysis: The percentage of P-selectin positive platelets or the mean fluorescence intensity is determined and compared between the treated and control samples to assess the inhibitory effect of the compound.
Mandatory Visualizations
Signaling Pathways in Platelet Activation
The following diagrams illustrate the key signaling pathways involved in platelet activation, highlighting the points of intervention for Clopidogrel and Aspirin.
Caption: Key signaling pathways in platelet activation and points of inhibition.
Experimental Workflow: In Vitro Platelet Aggregation Assay
The following diagram outlines the general workflow for performing an in vitro platelet aggregation assay.
References
- 1. Increased platelet sensitivity to collagen in individuals resistant to low-dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Effect of Aspirin on Platelet Aggregation: Methodological Recommendations for Aspirin-Drug Interaction Studies [scirp.org]
- 4. ahajournals.org [ahajournals.org]
Synergistic Antiplatelet Effects of Cloricromen in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapeutics, the exploration of synergistic combinations holds the key to enhancing efficacy while potentially mitigating adverse effects. This guide provides a comparative analysis of Cloricromen, a phosphodiesterase inhibitor, and its synergistic effects when combined with other antiplatelet agents. Drawing upon available experimental data, we delve into the mechanisms of action, present comparative data in a structured format, and provide detailed experimental protocols for key assays.
Comparative Analysis of Antiplatelet Effects
This compound's primary mechanism of action involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels within platelets. Elevated cAMP levels inhibit platelet activation and aggregation.[1][2][3] Experimental evidence indicates that this compound exhibits a synergistic antiplatelet effect when combined with agents that modulate different inhibitory pathways, such as those involving cyclic guanosine monophosphate (cGMP).
A key study by Mollace et al. (1992) demonstrated that this compound synergizes with the prostacyclin (PGI2) analogue, iloprost, and the nitric oxide (NO) donor, sodium nitroprusside.[4] The study reported that subthreshold concentrations of iloprost (0.2 nM) and sodium nitroprusside (1 µM), which on their own had minimal inhibitory effects on thrombin-induced platelet aggregation, showed a significantly potentiated anti-aggregatory effect when co-incubated with a low concentration of this compound (5 µM).[4]
While direct quantitative data on the synergistic effects of this compound with commonly prescribed antiplatelet drugs like aspirin and clopidogrel is limited in the public domain, the established synergy with agents acting on the cGMP pathway provides a strong rationale for further investigation into such combinations. The following table summarizes the mechanisms of action of these agents and the observed synergistic potential with this compound.
| Drug Class | Example Drug(s) | Mechanism of Action | Synergistic Potential with this compound |
| Phosphodiesterase Inhibitor | This compound | Inhibits phosphodiesterase, leading to increased intracellular cAMP and subsequent inhibition of platelet activation. | - |
| Prostacyclin Analogue | Iloprost | Activates adenylyl cyclase, leading to increased intracellular cAMP. | Synergistic : Potentiates the anti-aggregatory effect of iloprost. |
| Nitric Oxide Donor | Sodium Nitroprusside | Donates nitric oxide, which activates soluble guanylate cyclase, leading to increased intracellular cGMP and subsequent inhibition of platelet activation. | Synergistic : Potentiates the anti-aggregatory effect of sodium nitroprusside. |
| Cyclooxygenase (COX) Inhibitor | Aspirin | Irreversibly inhibits COX-1, thereby preventing the formation of thromboxane A2, a potent platelet agonist. | Hypothetically synergistic; co-administration could target two distinct major platelet activation pathways. |
| P2Y12 Receptor Antagonist | Clopidogrel | Irreversibly blocks the P2Y12 ADP receptor, preventing ADP-mediated platelet activation. | Hypothetically synergistic; combination could inhibit both cAMP-degrading and ADP-mediated activation pathways. |
Signaling Pathways and Synergistic Interactions
The synergistic effect of this compound with nitric oxide donors and prostacyclin analogues can be attributed to the convergence of their respective signaling pathways on the inhibition of platelet activation. This compound increases cAMP by preventing its breakdown, while prostacyclin analogues stimulate its synthesis. Nitric oxide donors act on a parallel pathway, increasing cGMP. Both cAMP and cGMP are potent inhibitors of platelet function.
Experimental Protocols
The evaluation of synergistic antiplatelet effects is predominantly conducted using in vitro platelet aggregation assays. Light Transmission Aggregometry (LTA) is the gold-standard method.
Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood from healthy, consenting donors (who have not taken antiplatelet medication for at least two weeks) into tubes containing 3.2% or 3.8% sodium citrate. b. Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant). c. Carefully transfer the PRP to a separate polypropylene tube. d. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. e. Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
2. Platelet Aggregation Assay: a. Pre-warm the PRP to 37°C. b. Place a cuvette containing PPP into the aggregometer to set the 100% light transmission baseline. c. Place a cuvette with PRP and a magnetic stir bar into the sample well of the aggregometer to set the 0% light transmission baseline. d. Add the test compound (this compound, other antiplatelet drug, or a combination) or vehicle control to the PRP in the sample cuvette. e. Incubate the PRP with the test compound(s) for a specified time (e.g., 1-5 minutes) at 37°C with stirring. f. Add a platelet agonist (e.g., thrombin, ADP, collagen) to the cuvette to induce aggregation. g. Record the change in light transmission over a set period (e.g., 5-10 minutes) to measure the percentage of platelet aggregation.
3. Data Analysis: a. The percentage of inhibition of platelet aggregation is calculated relative to the aggregation observed with the vehicle control. b. To assess synergy, compare the inhibitory effect of the drug combination to the sum of the effects of the individual drugs. A greater-than-additive effect indicates synergy.
Conclusion
The available evidence strongly suggests that this compound possesses synergistic antiplatelet properties when combined with agents that act on complementary signaling pathways, such as prostacyclin analogues and nitric oxide donors. This synergistic action, achieved by targeting both the cAMP and cGMP pathways, presents a promising avenue for the development of more effective and potentially safer antiplatelet combination therapies. Further research, particularly well-designed in vitro and in vivo studies with quantitative endpoints, is warranted to explore the full therapeutic potential of this compound in combination with a broader range of antiplatelet drugs, including aspirin and P2Y12 receptor antagonists. Such investigations will be crucial in defining optimal drug combinations and dosing regimens for the management of thrombotic diseases.
References
- 1. Targeting Phosphodiesterases in Anti-platelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic Properties of Antiplatelet Agents - Page 5 [medscape.com]
- 3. Anti-platelet therapy: phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloricromene synergizes with antiplatelet drugs and nitric oxide-like factor derived from rat peritoneal polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cloricromen: A Procedural Guide
For researchers and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of cloricromen, a platelet aggregation inhibitor. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Disposal Overview
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, improper disposal can lead to significant environmental contamination. The primary and mandated method of disposal is through a licensed and approved hazardous waste disposal facility.[1][2] Under no circumstances should this compound or its containers be disposed of via standard laboratory drains or general waste.
| Hazard Classification & Disposal Route | |
| GHS Hazard Statements | H302: Harmful if swallowed.[1] H410: Very toxic to aquatic life with long lasting effects.[1] |
| Primary Disposal Method | Incineration by an approved hazardous waste disposal plant. |
| Personal Protective Equipment (PPE) | Chemical-impermeable gloves, safety glasses with side shields, and appropriate respiratory protection (e.g., N95 or P1 dust masks if handling powder). |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
**Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
1. Segregation and Labeling:
-
Immediately segregate all this compound waste, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), from non-hazardous waste streams.
-
The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate GHS pictograms (e.g., skull and crossbones for acute toxicity, and environment).
2. Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for this compound waste. The container should be kept tightly sealed when not in use.
3. Temporary Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials. The storage area should be clearly marked as a hazardous waste accumulation point.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with the safety data sheet (SDS) for this compound.
5. Accidental Spills:
-
In the event of a spill, prevent the substance from entering drains or waterways.
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain and collect the spillage using an inert absorbent material (e.g., sand, vermiculite).
-
Place the absorbed material into a sealed container for hazardous waste disposal.
-
Thoroughly clean the spill area.
Experimental Protocols: Not Recommended for Disposal
While research into chemical degradation methods like Advanced Oxidation Processes (AOPs) for pharmaceutical waste exists, there are no established and approved experimental protocols for the routine disposal of this compound by chemical inactivation in a standard laboratory setting. Attempting to neutralize or degrade this compound without a validated protocol can be dangerous and may produce hazardous byproducts. Therefore, the only approved method is disposal via a licensed waste management company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment. Always consult your institution's specific safety guidelines and the most recent safety data sheet for the chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
